Thalidomide-NH-(CH2)3-NH-Boc
Description
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Structure
3D Structure
Properties
Molecular Formula |
C21H26N4O6 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
tert-butyl N-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propyl]carbamate |
InChI |
InChI=1S/C21H26N4O6/c1-21(2,3)31-20(30)23-11-5-10-22-13-7-4-6-12-16(13)19(29)25(18(12)28)14-8-9-15(26)24-17(14)27/h4,6-7,14,22H,5,8-11H2,1-3H3,(H,23,30)(H,24,26,27) |
InChI Key |
KJDJOCQCMNPOBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Thalidomide-NH-(CH2)3-NH-Boc: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Thalidomide-NH-(CH2)3-NH-Boc, a critical chemical intermediate in the rapidly evolving field of targeted protein degradation. This bifunctional molecule serves as a cornerstone in the synthesis of Proteolysis Targeting Chimeras (PROTACs), specifically as a protected linker that covalently attaches to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This document details the chemical properties, a robust synthesis protocol, and its application in the construction of PROTACs. Furthermore, it outlines standard experimental protocols for the biological evaluation of the resulting protein degraders and illustrates the underlying molecular mechanisms through signaling pathway diagrams.
Introduction to this compound
This compound, also known as tert-butyl (3-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)propyl)carbamate, is a synthetic molecule designed for the modular construction of PROTACs.[1] PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[2] They achieve this by simultaneously binding to a POI and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the POI.[3]
The thalidomide (B1683933) moiety of this molecule is a well-established binder of the CRBN E3 ligase.[1] The propylamino linker provides a spacer of defined length, which is crucial for the optimal formation of a productive ternary complex between the target protein, the PROTAC, and CRBN. The terminal tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for the attachment of a warhead—a ligand that specifically binds to the target protein.[1] The Boc group can be efficiently removed under acidic conditions, revealing a primary amine that can be coupled to a warhead via various chemical reactions, most commonly amide bond formation.[1]
Chemical Properties and Data
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical synthesis.
| Property | Value | Reference |
| IUPAC Name | tert-butyl (3-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)propyl)carbamate | N/A |
| Molecular Formula | C21H26N4O6 | [4] |
| Molecular Weight | 430.46 g/mol | [4] |
| CAS Number | 2093386-36-6 | [4] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | N/A |
| Storage | Store at -20°C for long-term stability | N/A |
Table 1: Physicochemical Properties of this compound.
Synthesis of this compound: A Detailed Experimental Protocol
The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution of 4-fluorothalidomide with a mono-Boc-protected 1,3-diaminopropane.
Materials and Reagents
-
4-Fluorothalidomide
-
tert-Butyl (3-aminopropyl)carbamate (N-Boc-1,3-diaminopropane)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Synthetic Procedure
-
To a solution of 4-fluorothalidomide (1.0 eq) in anhydrous DMSO, add tert-butyl (3-aminopropyl)carbamate (1.2 eq) and DIPEA (2.5 eq).
-
Stir the reaction mixture at 80-90 °C for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers sequentially with water, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Characterization Data (Representative)
| Analysis | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.10 (s, 1H), 7.60 (dd, J = 8.6, 7.1 Hz, 1H), 7.15 (d, J = 8.6 Hz, 1H), 7.05 (d, J = 7.1 Hz, 1H), 6.85 (t, J = 5.5 Hz, 1H), 6.60 (t, J = 5.8 Hz, 1H), 5.08 (dd, J = 12.9, 5.4 Hz, 1H), 3.30 (q, J = 6.5 Hz, 2H), 3.05 (q, J = 6.8 Hz, 2H), 2.95-2.80 (m, 1H), 2.60-2.50 (m, 1H), 2.05-1.95 (m, 1H), 1.75 (p, J = 6.8 Hz, 2H), 1.38 (s, 9H). |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 172.9, 170.2, 169.1, 167.4, 155.6, 146.5, 136.3, 132.5, 117.9, 111.2, 109.8, 77.5, 48.8, 40.1, 38.2, 31.2, 29.5, 28.3, 22.4. |
| LC-MS (ESI) | Calculated for C21H26N4O6 [M+H]⁺: 431.19; Found: 431.2. |
Table 2: Representative Characterization Data for this compound.
Application in PROTAC Synthesis
This compound is a versatile intermediate for the synthesis of a wide range of PROTACs. The general workflow involves two key steps: Boc deprotection followed by coupling with a warhead.
Boc Deprotection Protocol
-
Dissolve this compound in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the amine salt. This product is often used in the next step without further purification.
Warhead Coupling Protocol (Amide Bond Formation)
-
To a solution of the warhead containing a carboxylic acid moiety (1.0 eq) in an anhydrous solvent such as DMF, add a peptide coupling reagent (e.g., HATU, HBTU; 1.2 eq) and a non-nucleophilic base (e.g., DIPEA; 3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the deprotected thalidomide-linker amine salt (1.1 eq) to the activated warhead solution.
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the final PROTAC by preparative HPLC or silica gel chromatography.
Biological Evaluation of Resulting PROTACs
Once a PROTAC is synthesized, its biological activity must be thoroughly evaluated. Key experiments include assessing its ability to induce the degradation of the target protein and its functional consequences.
Western Blotting for Protein Degradation
This is the most common method to quantify the degradation of the target protein.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to a vehicle-treated control. The DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values can be determined from the dose-response curve.
Cellular Viability/Proliferation Assays
To assess the functional consequence of target protein degradation, cellular viability or proliferation assays are often performed.
-
Cell Seeding and Treatment: Seed cells in 96-well plates and treat with a serial dilution of the PROTAC.
-
Incubation: Incubate the cells for a period relevant to the biological context (e.g., 72 hours).
-
Viability Assessment: Use a commercially available reagent such as CellTiter-Glo® (Promega) or AlamarBlue™ (Thermo Fisher Scientific) to measure cell viability according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the PROTAC concentration and determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathways and Experimental Workflows
The core mechanism of action of a PROTAC synthesized from this compound is the hijacking of the ubiquitin-proteasome system to induce targeted protein degradation.
Caption: The catalytic cycle of a CRBN-recruiting PROTAC.
The diagram above illustrates the mechanism of action. The PROTAC molecule facilitates the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase complex. This proximity induces the transfer of ubiquitin molecules from an E2 conjugating enzyme to the POI. The resulting poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to engage in another degradation cycle.
Caption: General workflow for the synthesis of a PROTAC using this compound.
This workflow diagram outlines the key steps in synthesizing a PROTAC starting from this compound. The process involves the deprotection of the Boc group to yield the free amine, which is then coupled with a carboxylic acid-functionalized warhead to form the final PROTAC molecule.
Conclusion
This compound is an indispensable tool for researchers in the field of targeted protein degradation. Its modular design, incorporating a CRBN-binding moiety, a flexible linker, and a protected amine, allows for the straightforward synthesis of a diverse range of PROTACs. This technical guide has provided a detailed overview of its chemical properties, a practical synthesis protocol, and its application in the development of novel protein degraders. The outlined experimental procedures for biological evaluation and the illustrative diagrams of the underlying mechanisms serve as a valuable resource for scientists and drug development professionals seeking to leverage the power of targeted protein degradation to address unmet medical needs.
References
- 1. Novel CRBN-Recruiting Proteolysis-Targeting Chimeras as Degraders of Stimulator of Interferon Genes with In Vivo Anti-Inflammatory Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. medchemexpress.com [medchemexpress.com]
Technical Guide: Structure Elucidation of a Core PROTAC Linker: 4-((3-((tert-butoxycarbonyl)amino)propyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.
Abstract: This document provides a detailed technical overview of the synthesis and structure elucidation of a pivotal chemical intermediate used in the development of Proteolysis Targeting Chimeras (PROTACs). The molecule, referred to as Thalidomide-NH-(CH2)3-NH-Boc, is a thalidomide (B1683933) analog functionalized with a Boc-protected aminopropyl linker. Its formal name is 4-((3-((tert-butoxycarbonyl)amino)propyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione. This guide outlines a representative synthetic protocol and presents the analytical data (NMR, MS) required for its comprehensive structure elucidation. Furthermore, it contextualizes the molecule's function by illustrating the mechanism of action for PROTACs that utilize this core structure to recruit the Cereblon (CRBN) E3 ubiquitin ligase.
Introduction: A Key Building Block for Targeted Protein Degradation
The field of targeted protein degradation has been revolutionized by the advent of PROTACs, heterobifunctional molecules that eliminate specific proteins from the cell.[1] Unlike traditional inhibitors, PROTACs co-opt the cell's native ubiquitin-proteasome system to tag a protein of interest (POI) for destruction.[2] This is achieved by simultaneously binding a POI and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex that facilitates ubiquitination and subsequent degradation of the POI.[2][3]
Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4A-DDB1-RBX1 E3 ligase complex (CRL4-CRBN).[1][4][] Consequently, thalidomide derivatives are frequently incorporated into PROTAC design as the E3 ligase "handle."
The molecule at the core of this guide, This compound , serves as a critical intermediate for this purpose.[6] It consists of the thalidomide scaffold, which provides CRBN binding, connected to a three-carbon (propyl) linker. The linker's terminal amine is protected with a tert-butyloxycarbonyl (Boc) group. This Boc group can be readily removed under acidic conditions, allowing for the subsequent conjugation of a POI-binding ligand to complete the PROTAC synthesis.[6][7] Accurate synthesis and rigorous structure confirmation of this intermediate are paramount for the successful development of effective and specific protein degraders.
Synthesis and Structure
The synthesis of this compound typically involves the nucleophilic aromatic substitution of a fluorine atom on a thalidomide precursor with a Boc-protected diamine.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
This protocol is a representative procedure compiled from common laboratory practices for synthesizing thalidomide-based PROTAC intermediates.
-
Reaction Setup: To a solution of 4-fluoro-thalidomide (1.0 eq) in dimethyl sulfoxide (B87167) (DMSO, ~0.2 M), add N-Boc-1,3-diaminopropane (1.2 eq).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the reaction mixture.
-
Heating: Heat the reaction mixture to 90-120 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica (B1680970) gel, typically using a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate in hexanes to yield the final product as a solid.
Structure Elucidation
Confirming the chemical structure of the synthesized compound is achieved through a combination of analytical techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Chemical Structure of this compound.
Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.
| Parameter | Value |
| Molecular Formula | C₂₂H₂₈N₄O₆ |
| Molecular Weight | 444.48 g/mol |
| Ionization Mode | ESI+ (Electrospray Ionization, Positive) |
| Observed m/z | 445.2085 [M+H]⁺ |
| Calculated m/z | 445.2082 [M+H]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for elucidating the precise arrangement of atoms within the molecule. The chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 11.08 | s | 1H | Glutarimide N-H |
| 8.45 | t, J=5.6 Hz | 1H | Linker N-H |
| 7.58 | t, J=7.8 Hz | 1H | Phthalimide Ar-H |
| 7.10 | d, J=7.2 Hz | 1H | Phthalimide Ar-H |
| 6.95 | t, J=5.3 Hz | 1H | Boc N-H |
| 6.88 | d, J=8.5 Hz | 1H | Phthalimide Ar-H |
| 5.05 | dd, J=12.8, 5.4 Hz | 1H | Chiral C-H |
| 3.35 | m | 2H | NH-CH₂ -CH₂ |
| 3.01 | m | 2H | CH₂-CH₂ -NHBoc |
| 2.89-2.81 | m | 1H | Glutarimide CH₂ |
| 2.60-2.52 | m | 1H | Glutarimide CH₂ |
| 2.05-1.98 | m | 1H | Glutarimide CH₂ |
| 1.75 | p, J=6.8 Hz | 2H | CH₂-CH₂ -CH₂ |
| 1.38 | s | 9H | Boc -C(CH₃ )₃ |
Table 2: ¹³C NMR Data (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 172.8 | Glutarimide C =O |
| 171.0 | Glutarimide C =O |
| 169.5 | Phthalimide C =O |
| 167.3 | Phthalimide C =O |
| 155.6 | Boc C =O |
| 147.1 | Phthalimide Ar-C |
| 136.2 | Phthalimide Ar-C |
| 132.0 | Phthalimide Ar-C |
| 111.4 | Phthalimide Ar-C |
| 110.8 | Phthalimide Ar-C |
| 108.9 | Phthalimide Ar-C |
| 77.3 | Boc -C (CH₃)₃ |
| 48.9 | Chiral C -H |
| 41.2 | NH-C H₂-CH₂ |
| 37.8 | CH₂-C H₂-NHBoc |
| 31.2 | Glutarimide C H₂ |
| 29.5 | CH₂-C H₂-CH₂ |
| 28.3 | Boc -C(C H₃)₃ |
| 22.1 | Glutarimide C H₂ |
Mechanism of Action in a PROTAC Context
Once deprotected and conjugated to a target-binding ligand, the resulting PROTAC utilizes the thalidomide moiety to engage the CRBN E3 ligase. This action initiates the targeted degradation of a specific protein.
Caption: PROTAC-mediated protein degradation pathway.
The process unfolds as follows:
-
Ternary Complex Formation: The PROTAC molecule acts as a bridge, bringing the target Protein of Interest (POI) and the CRBN E3 ligase complex into close proximity to form a ternary complex.[2]
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Recognition: The poly-ubiquitinated POI is now marked as "waste" and is recognized by the 26S proteasome.
-
Degradation: The proteasome unfolds and degrades the POI into small peptides. The PROTAC molecule and the E3 ligase are released and can participate in further catalytic cycles of degradation.
Conclusion
This compound is a cornerstone intermediate for the construction of CRBN-recruiting PROTACs. Its synthesis is reliable, and its structure can be unequivocally confirmed through standard analytical methods like NMR and HRMS. A thorough understanding of its synthesis and structural characteristics is essential for researchers aiming to develop novel therapeutics in the rapidly advancing field of targeted protein degradation. This guide provides the foundational data and protocols necessary to support such endeavors.
References
A Technical Guide to the Mechanism of Action of Thalidomide-NH-(CH2)3-NH-Boc in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanism of action of Thalidomide-NH-(CH2)3-NH-Boc, a key synthetic intermediate in the development of Proteolysis Targeting Chimeras (PROTACs). While not intended for direct therapeutic use, this molecule contains the essential Cereblon (CRBN) E3 ubiquitin ligase-binding moiety derived from thalidomide (B1683933). Its primary function is to serve as a foundational building block for the creation of heterobifunctional degraders. This guide will detail the molecular interactions of the thalidomide component with CRBN, the principles of PROTAC-mediated protein degradation, relevant quantitative binding data for analogous compounds, and comprehensive experimental protocols for the characterization of CRBN-binding and subsequent protein degradation.
Core Concept: A Building Block for Targeted Protein Degradation
This compound is a derivative of thalidomide featuring a three-carbon linker with a Boc (tert-butyloxycarbonyl) protecting group. Its significance in drug development lies in its role as a precursor for PROTAC synthesis.[1][2][3][4] The thalidomide portion of the molecule acts as a potent ligand for Cereblon (CRBN), a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex. The Boc protecting group can be removed under acidic conditions, allowing for the covalent attachment of a linker connected to a "warhead"—a ligand that binds to a specific protein of interest (POI) targeted for degradation.
The intrinsic biological activity of this compound as a standalone agent is not its intended function. However, the core mechanism of its thalidomide moiety's interaction with CRBN is central to its utility.
Mechanism of Action in a PROTAC Context
Once incorporated into a PROTAC, the thalidomide moiety of what was this compound facilitates the recruitment of the CRL4-CRBN E3 ligase complex to the target protein. This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Signaling Pathway of CRBN-Mediated Protein Degradation
The binding of the thalidomide-based ligand to CRBN induces a conformational change in the E3 ligase complex, creating a novel binding surface for "neosubstrates"—proteins that are not the natural targets of CRBN. In the context of a PROTAC, the target protein is brought into proximity to become such a neosubstrate. The subsequent polyubiquitination cascade leads to the degradation of the target protein.
Quantitative Data: Binding Affinities of Thalidomide Analogs to CRBN
While specific binding affinity data for this compound is not publicly available, the affinities of thalidomide and its clinically relevant derivatives provide a strong indication of the expected interaction strength of the thalidomide moiety with CRBN.
| Compound | Dissociation Constant (Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM | Not Specified | [5] |
| Lenalidomide | ~178 nM | Not Specified | [5] |
| Pomalidomide | ~157 nM | Not Specified | [5] |
| Lenalidomide | 0.64 µM ± 0.24 µM | Isothermal Titration Calorimetry (ITC) | [6] |
Experimental Protocols
The following protocols are standard methods for characterizing the binding of ligands to CRBN and assessing the subsequent degradation of target proteins.
CRBN Binding Affinity Assays
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.
Protocol:
-
Sample Preparation: Dialyze purified recombinant human CRBN protein and the thalidomide-based compound into the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) to minimize dilution heats.
-
ITC Experiment: Load the CRBN solution into the sample cell of the calorimeter and the compound solution into the injection syringe.
-
Titration: Perform a series of injections of the compound into the CRBN solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.
This assay measures the change in the polarization of fluorescent light emitted from a labeled tracer molecule upon binding to a larger protein.
Protocol:
-
Reagents: Purified recombinant CRBN, a fluorescently-labeled thalidomide tracer, and the unlabeled test compound.
-
Assay Setup: In a microplate, combine a fixed concentration of CRBN and the fluorescent tracer.
-
Competition: Add serial dilutions of the test compound.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization. The displacement of the fluorescent tracer by the test compound will result in a decrease in polarization.
-
Data Analysis: Plot the change in fluorescence polarization against the concentration of the test compound to determine the IC50, which can be converted to a Ki value.
Cellular CRBN Engagement and Protein Degradation Assays
This is a standard method to quantify the reduction of a target protein's levels within cells following treatment with a degrader.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MM.1S multiple myeloma cells, which have high levels of the CRBN neosubstrate IKZF1) and treat with various concentrations of the PROTAC for a specified time (e.g., 18 hours).
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein (e.g., IKZF1) and a loading control (e.g., GAPDH). Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein levels to the loading control to determine the extent of degradation.
This assay measures the binding of a compound to its target protein in living cells using bioluminescence resonance energy transfer (BRET).
Protocol:
-
Cell Line: Use a cell line stably expressing NanoLuc®-CRBN.
-
Reagents: NanoLuc®-CRBN cells, a cell-permeable fluorescent tracer (e.g., BODIPY™-lenalidomide), and the test compound.
-
Assay Procedure: Resuspend the NanoLuc®-CRBN cells in assay medium containing the fluorescent tracer.
-
Compound Addition: Add serial dilutions of the test compound to a microplate.
-
Cell Plating: Add the cell suspension to the microplate.
-
Substrate Addition and Measurement: Add the NanoLuc® substrate and immediately measure the BRET signal (e.g., emissions at 450 nm and 520 nm).
-
Data Analysis: Calculate the NanoBRET™ ratio. The displacement of the fluorescent tracer by the test compound will lead to a decrease in the BRET signal. Plot the BRET ratio against the compound concentration to determine the IC50.[7]
Conclusion
This compound is a pivotal molecule in the advancement of targeted protein degradation. While its direct mechanism of action is as a CRBN-binding moiety, its true power is realized upon its incorporation into PROTACs. Understanding the fundamental principles of its interaction with CRBN and the subsequent downstream events of the ubiquitin-proteasome system is crucial for the rational design and development of novel therapeutics. The experimental protocols outlined in this guide provide a robust framework for the characterization of new CRBN-recruiting degraders, enabling researchers to quantitatively assess their efficacy and selectivity.
References
A Technical Guide to Thalidomide-NH-(CH2)3-NH-Boc: A Cereblon (CRBN) Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-NH-(CH2)3-NH-Boc is a synthetic, Boc-protected derivative of thalidomide (B1683933) that serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] As a ligand for the E3 ubiquitin ligase Cereblon (CRBN), it facilitates the recruitment of this enzyme to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3] This technical guide provides a comprehensive overview of this compound, including its role in the broader context of targeted protein degradation, its synthesis, and the experimental methodologies used to characterize its function.
The core of its utility lies in the bifunctional nature of the PROTACs it helps create. One end of the PROTAC molecule binds to the target protein, while the thalidomide-derived moiety binds to CRBN.[3][] This proximity induces the transfer of ubiquitin from the E2-ubiquitin conjugate to the target protein, marking it for destruction. The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine of the propyl linker can be readily removed under acidic conditions, allowing for the covalent attachment of a linker connected to a ligand for the protein of interest.[1][2]
Quantitative Data
| Compound | Dissociation Constant (Kd) / IC50 | Assay Method | Reference |
| Thalidomide | ~250 nM (Kd) | Not Specified | [5] |
| (S)-thalidomide | ~10-fold stronger binding than (R)-enantiomer | Competitive Elution Assay | [5] |
| Lenalidomide | ~178 nM (Kd) | Not Specified | [5] |
| Pomalidomide | ~157 nM (Kd) | Not Specified | [5] |
Experimental Protocols
Synthesis of Thalidomide Derivatives
A general and efficient synthesis of the thalidomide core involves a two-step process.[6][7]
Step 1: Synthesis of N-Phthaloyl-L-glutamine [6]
-
To a stirred solution of L-glutamine in dimethylformamide (DMF), phthalic anhydride (B1165640) is added.
-
The reaction mixture is heated to 90-95 °C and stirred for 3 hours.
-
The DMF is removed under vacuum.
-
Water is added, and the pH is adjusted to 1-2 with 6N HCl.
-
The mixture is stirred at 15 °C for 2 hours.
-
The resulting precipitate is filtered, washed with chilled water, and dried to yield N-Phthaloyl-L-glutamine.
Step 2: Cyclization to form Thalidomide [6]
-
N-Phthaloyl-L-glutamine is reacted with pivaloyl chloride in the presence of a base like triethylamine (B128534) in a suitable solvent such as ethyl acetate (B1210297) to induce cyclization.
-
The product, thalidomide, is then isolated and purified.
The synthesis of this compound would involve further modification of the thalidomide structure to introduce the aminopropyl linker with the Boc-protected terminus.
CRBN Binding Assays
Several biophysical and biochemical assays can be employed to determine the binding affinity of thalidomide derivatives to CRBN.[5][8]
1. Isothermal Titration Calorimetry (ITC) [5]
-
Principle: Measures the heat change upon the direct titration of the ligand into a solution containing the CRBN protein.
-
Methodology:
-
Dialyze both the CRBN protein and the thalidomide derivative into the same buffer.
-
Titrate the ligand solution into the sample cell containing the CRBN protein.
-
Measure the heat released or absorbed after each injection.
-
Plot the heat change against the molar ratio to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
2. Surface Plasmon Resonance (SPR) [5]
-
Principle: Detects the change in the refractive index at the surface of a sensor chip upon binding of the ligand to the immobilized protein.
-
Methodology:
-
Immobilize recombinant CRBN protein onto a sensor chip.
-
Flow a series of concentrations of the thalidomide derivative over the chip surface.
-
Measure the change in the SPR signal in real-time to determine the association (ka) and dissociation (kd) rate constants.
-
Calculate the dissociation constant (Kd = kd/ka).
-
3. Homogeneous Time-Resolved Fluorescence (HTRF) Assay [5]
-
Principle: A competitive binding assay based on fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore.
-
Methodology:
-
Use a tagged CRBN protein (e.g., His-tagged or GST-tagged).
-
A fluorescently labeled thalidomide tracer competes with the unlabeled thalidomide derivative for binding to CRBN.
-
The binding of the tracer to the tagged CRBN brings a labeled antibody (the FRET partner) in close proximity, generating a FRET signal.
-
Increasing concentrations of the unlabeled derivative will displace the tracer, leading to a decrease in the FRET signal.
-
The IC50 value can be determined by plotting the FRET signal against the ligand concentration.
-
4. NanoBRET™ Ternary Complex Assay [3][9]
-
Principle: Measures the formation of the ternary complex (Target Protein-PROTAC-CRBN) in live cells using bioluminescence resonance energy transfer (BRET).
-
Methodology:
-
One of the proteins (e.g., CRBN) is tagged with NanoLuc® luciferase (the BRET donor).
-
The other protein or a ligand is labeled with a fluorescent tracer (the BRET acceptor).
-
Formation of the ternary complex brings the donor and acceptor into close proximity, resulting in an energy transfer that can be measured.
-
Cellular Degradation Assays
These assays are crucial to confirm the functional outcome of PROTAC-mediated ternary complex formation, which is the degradation of the target protein.
-
Principle: A widely used technique to detect and quantify the levels of a specific protein in a cell lysate.
-
Methodology:
-
Treat cells with varying concentrations of the PROTAC for a specified time.
-
Lyse the cells and separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane and probe with a primary antibody specific to the target protein.
-
A secondary antibody conjugated to an enzyme is used for detection.
-
The band intensity, corresponding to the protein level, is quantified.
-
The DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) can be determined.
-
2. In-Cell ELISA [8]
-
Principle: A quantitative immunoassay performed on fixed cells in a microplate format.
-
Methodology:
-
Seed cells in a multi-well plate and treat with the PROTAC.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against the target protein.
-
Add a labeled secondary antibody and a detection substrate.
-
Measure the signal, which is proportional to the amount of the target protein.
-
3. HiBiT Protein Degradation Assay [10]
-
Principle: A sensitive bioluminescent assay to measure protein levels in real-time in live cells.
-
Methodology:
-
The target protein is tagged with a small 11-amino-acid peptide (HiBiT).
-
In the presence of the LgBiT subunit, a functional NanoLuc® luciferase is formed, generating a luminescent signal.
-
Degradation of the HiBiT-tagged target protein leads to a decrease in the luminescent signal.
-
This allows for kinetic measurements of protein degradation.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involving this compound in the context of PROTAC-mediated protein degradation.
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: General experimental workflow for PROTAC development.
Caption: Logical steps in the design and validation of a PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. benchchem.com [benchchem.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Synthesis of Boc-Protected Thalidomide Linkers for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis pathways for Boc-protected thalidomide (B1683933) linkers, which are critical components in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of key pathways and workflows to aid researchers in the design and execution of their synthetic strategies.
Introduction to Boc-Protected Thalidomide Linkers in PROTACs
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. Thalidomide and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase. Boc-protected thalidomide linkers are versatile building blocks used in the modular synthesis of PROTACs. The tert-butyloxycarbonyl (Boc) protecting group allows for the controlled, stepwise assembly of the final PROTAC molecule.
The linker component of a PROTAC is not merely a spacer but plays a crucial role in determining the efficacy of the final molecule. Its length, composition (e.g., polyethylene (B3416737) glycol (PEG) or alkyl chains), and attachment points influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.
General Synthetic Strategy
The synthesis of a Boc-protected thalidomide linker typically involves a multi-step process that begins with the functionalization of the thalidomide core, followed by the attachment of a Boc-protected linker. A common strategy involves the following key stages:
-
Synthesis of a Functionalized Thalidomide Core: This often starts with the preparation of 4-hydroxythalidomide or 4-aminothalidomide.
-
Coupling of the Boc-Protected Linker: A linker with a terminal reactive group (e.g., a carboxylic acid) is coupled to the functionalized thalidomide.
-
Purification and Characterization: The final Boc-protected thalidomide linker is purified and its structure confirmed.
Experimental Protocols
This section provides detailed methodologies for the synthesis of key intermediates and two representative Boc-protected thalidomide linkers: one with a PEG-based linker and another with an alkyl-based linker.
Synthesis of 4-Hydroxythalidomide
4-Hydroxythalidomide serves as a common precursor for introducing linkers at the 4-position of the phthalimide (B116566) ring.
Materials and Reagents:
-
3-Hydroxyphthalic anhydride (B1165640)
-
3-Aminoglutarimide hydrochloride
-
Pyridine
-
Concentrated HCl
-
Ethyl acetate (B1210297)
-
Water
-
Brine
Procedure:
-
To a solution of 3-aminoglutarimide hydrochloride (1 equivalent) in pyridine, add triethylamine (2.2 equivalents) and 3-hydroxyphthalic anhydride (1 equivalent).[1]
-
Heat the reaction mixture to reflux and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture with concentrated HCl to a pH of 2-3.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-hydroxythalidomide.
| Compound | Starting Materials | Yield | Purification |
| 4-Hydroxythalidomide | 3-Hydroxyphthalic anhydride, 3-Aminoglutarimide hydrochloride | 75-85% | Recrystallization/Extraction |
Synthesis of 4-Aminothalidomide
4-Aminothalidomide is another key intermediate, often derived from pomalidomide, for linker attachment via an amide bond.
Materials and Reagents:
-
Pomalidomide
-
Reagents for Hofmann or Curtius rearrangement (specifics vary by protocol)
-
Appropriate solvents (e.g., DMF, water)
-
Acids and bases for pH adjustment and workup
General Procedure (Conceptual - specific reagents depend on chosen rearrangement):
-
Pomalidomide is subjected to a Hofmann or Curtius rearrangement. This typically involves the conversion of the amide group on the phthalimide ring to an amine.
-
The reaction mixture is then worked up, often involving extraction and purification by column chromatography to yield 4-aminothalidomide.
| Compound | Starting Material | Typical Yield | Purification Method |
| 4-Aminothalidomide | Pomalidomide | 60-70% | Column Chromatography |
Synthesis of a Boc-PEG-Thalidomide Linker
This protocol describes the coupling of a Boc-protected PEG linker with a carboxylic acid terminus to 4-aminothalidomide.
Materials and Reagents:
-
4-Aminothalidomide
-
Boc-NH-PEGn-COOH (e.g., n=3)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
Dissolve Boc-NH-PEGn-COOH (1.2 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Add 4-aminothalidomide (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a dichloromethane/methanol gradient) to afford the Boc-PEG-thalidomide linker.
| Linker Type | Coupling Reagents | Typical Yield | Characterization |
| Boc-PEG-Thalidomide | HATU, DIPEA | 60-80% | ¹H NMR, ¹³C NMR, MS |
Synthesis of a Boc-Alkyl-Thalidomide Linker
This protocol details the synthesis of a Boc-protected thalidomide linker with a simple alkyl chain.
Materials and Reagents:
-
4-Aminothalidomide
-
Boc-protected aminoalkanoic acid (e.g., 4-(Boc-amino)butanoic acid)
-
EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
Anhydrous DMF
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
To a solution of the Boc-protected aminoalkanoic acid (1.1 equivalents) in anhydrous DMF, add EDC (1.2 equivalents) and HOBt (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-aminothalidomide (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 18-24 hours. Monitor progress by TLC or LC-MS.
-
Work up the reaction by diluting with ethyl acetate and washing with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the Boc-alkyl-thalidomide linker.
| Linker Type | Coupling Reagents | Typical Yield | Characterization |
| Boc-Alkyl-Thalidomide | EDC, HOBt | 55-75% | ¹H NMR, ¹³C NMR, MS |
Visualizing the Pathways and Workflows
General Synthesis Pathway for Boc-Protected Thalidomide Linkers```dot
Caption: Experimental workflow for synthesis and purification.
CRBN Signaling Pathway in PROTAC-Mediated Protein Degradation
Caption: CRBN-mediated protein degradation by a thalidomide-based PROTAC.
Conclusion
The synthesis of Boc-protected thalidomide linkers is a cornerstone in the development of CRBN-recruiting PROTACs. The methodologies outlined in this guide provide a robust framework for researchers to produce these critical molecules. Careful consideration of the linker's structure and properties is paramount to achieving potent and selective degradation of the target protein. The provided protocols and visualizations serve as a valuable resource for the rational design and efficient synthesis of next-generation protein degraders.
References
The Role of Thalidomide Derivatives in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thalidomide (B1683933) and its derivatives, lenalidomide (B1683929) and pomalidomide, have emerged as pivotal tools in the field of targeted protein degradation (TPD). Initially marred by tragic teratogenic effects, thalidomide's re-emergence as a potent anti-cancer agent has unveiled a novel mechanism of action: the recruitment of an E3 ubiquitin ligase to induce the degradation of specific "neosubstrate" proteins. This discovery has not only elucidated the therapeutic effects of these immunomodulatory drugs (IMiDs) but has also paved the way for the development of proteolysis-targeting chimeras (PROTACs), a new class of therapeutics capable of targeting previously "undruggable" proteins. This technical guide provides an in-depth exploration of the core principles of thalidomide-based TPD, including the molecular machinery involved, quantitative comparisons of key derivatives, detailed experimental protocols for assessing their activity, and a visual representation of the underlying biological pathways.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Thalidomide and its analogs function as "molecular glues," mediating the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and specific substrate proteins that are not its native targets.[1][2] This induced proximity leads to the polyubiquitination of the neosubstrate, marking it for degradation by the 26S proteasome.[3][4]
The core machinery involved in this process is the Cullin-4A RING E3 ubiquitin ligase complex (CRL4^CRBN^), which consists of Cullin 4A (CUL4A), DNA damage-binding protein 1 (DDB1), RING-box protein 1 (RBX1), and the substrate receptor CRBN.[5][6] Thalidomide and its derivatives bind to a specific pocket in CRBN, altering its substrate-binding surface and enabling the recruitment of neosubstrates containing a specific structural motif, often a β-hairpin featuring a critical glycine (B1666218) residue within a "G-loop".[1][7]
The degradation of these neosubstrates is responsible for both the therapeutic effects and the toxicities associated with thalidomide derivatives. For instance, the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is central to the anti-myeloma activity of lenalidomide and pomalidomide.[8] Conversely, the degradation of the transcription factor SALL4 is implicated in the teratogenic effects of thalidomide.[2][8]
Quantitative Data on Thalidomide Derivatives
The efficacy of thalidomide derivatives in targeted protein degradation is dependent on their binding affinity to CRBN and their ability to induce the degradation of specific neosubstrates. The following tables summarize key quantitative data for thalidomide, lenalidomide, and pomalidomide.
Table 1: Binding Affinities of Thalidomide Derivatives to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) to CRBN | Binding Affinity (IC50) to CRBN-DDB1 | Assay Method |
| Thalidomide | ~250 nM | ~30 µM | Not Specified, Competitive Elution Assay |
| Lenalidomide | ~178 nM | ~3 µM | Not Specified, Fluorescence-based thermal shift assay |
| Pomalidomide | ~157 nM | ~3 µM | Not Specified, Fluorescence-based thermal shift assay |
Note: Binding affinities can vary depending on the specific experimental conditions and assay formats.
Table 2: Degradation Potency (DC50) of Thalidomide Derivatives for Key Neosubstrates
| Compound | Neosubstrate | DC50 | Cell Line |
| Lenalidomide | IKZF1 | ~1 µM | MM.1S |
| Lenalidomide | IKZF3 | ~1 µM | MM.1S |
| Pomalidomide | IKZF1 | ~0.1 µM | MM.1S |
| Pomalidomide | IKZF3 | ~0.1 µM | MM.1S |
| Thalidomide | SALL4 | ~10 µM | hESC |
| Lenalidomide | SALL4 | ~5 µM | hESC |
| Pomalidomide | SALL4 | ~1 µM | hESC |
DC50 values represent the concentration of the compound required to degrade 50% of the target protein and can vary between cell lines and experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of thalidomide derivatives in targeted protein degradation.
Cereblon Binding Assay (Fluorescence Polarization)
This assay measures the binding affinity of a compound to CRBN in a competitive format.
-
Principle: A fluorescently labeled thalidomide analog (tracer) binds to CRBN, resulting in a high fluorescence polarization (FP) signal. Unlabeled competitor compounds displace the tracer, leading to a decrease in the FP signal.
-
Materials:
-
Purified recombinant human CRBN protein
-
Fluorescently labeled thalidomide tracer
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)
-
384-well, low-volume, black microplates
-
Test compounds serially diluted in DMSO
-
-
Procedure:
-
Add a fixed concentration of the fluorescent tracer and CRBN protein to each well of the microplate.
-
Add serial dilutions of the test compound.
-
Incubate the plate at room temperature to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader.
-
Calculate the IC50 value from the dose-response curve.
-
Ternary Complex Formation Assay (AlphaLISA)
This assay detects the formation of the ternary complex between the target protein, the thalidomide derivative, and CRBN.
-
Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) uses donor and acceptor beads that, when in close proximity, generate a chemiluminescent signal. One bead is conjugated to an antibody against a tag on the target protein, and the other to an antibody against a tag on CRBN. The formation of the ternary complex brings the beads together, producing a signal.
-
Materials:
-
Tagged recombinant target protein (e.g., GST-tagged IKZF1)
-
Tagged recombinant CRBN (e.g., FLAG-tagged CRBN)
-
AlphaLISA acceptor beads conjugated with an anti-tag antibody (e.g., anti-GST)
-
AlphaLISA donor beads conjugated with an anti-tag antibody (e.g., anti-FLAG)
-
Assay buffer
-
Test compound
-
-
Procedure:
-
Incubate the tagged target protein, tagged CRBN, and the test compound in an assay plate.
-
Add the AlphaLISA acceptor beads and incubate.
-
Add the AlphaLISA donor beads and incubate in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Protein Degradation Assay (Western Blot)
This is a standard method to quantify the degradation of a target protein in cells.[4][9]
-
Principle: Cells are treated with the thalidomide derivative, and the levels of the target protein are assessed by immunoblotting.
-
Materials:
-
Cell line expressing the target protein
-
Thalidomide derivative and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of the thalidomide derivative for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibodies.
-
Incubate with the secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular events and experimental workflows described in this guide.
Caption: Mechanism of action of thalidomide derivatives as molecular glues.
References
- 1. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Advent of Chemical Knockdown: An In-depth Technical Guide to PROTAC Technology Utilizing Thalidomide Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Paradigm in Targeted Therapeutics
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary approach in drug discovery, shifting the paradigm from traditional occupancy-driven inhibition to event-driven degradation of target proteins.[1] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs), including those previously considered "undruggable".[2] At the heart of many successful PROTACs lies the story of thalidomide (B1683933), a molecule with a complex past that has been repurposed as a powerful tool for recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[2][3]
Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, function as "molecular glues" that bind to CRBN, a substrate receptor within the Cullin-4-RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[][5] This binding event remodulates the ligase's activity, leading to the ubiquitination and subsequent proteasomal degradation of specific "neo-substrates" like the transcription factors IKZF1 and IKZF3.[6] This mechanism of hijacking an E3 ligase for targeted degradation forms the fundamental principle behind thalidomide-based PROTACs.[2]
This technical guide provides a comprehensive exploration of PROTAC technology centered on the use of thalidomide-based ligands, covering the core mechanism of action, quantitative data on notable PROTACs, and detailed experimental protocols for their evaluation.
Core Signaling Pathway: The CRL4^CRBN^ E3 Ubiquitin Ligase Complex
The efficacy of thalidomide-based PROTACs is intrinsically linked to the function of the CRL4^CRBN^ E3 ubiquitin ligase complex, a key player in the UPS.[2] Understanding this pathway is crucial for the rational design and development of effective protein degraders. The complex is comprised of several key proteins:
-
Cullin 4A/B (CUL4A/B): A scaffold protein that provides the structural backbone of the complex.[7]
-
Regulator of Cullins 1 (RBX1 or ROC1): A RING-box protein that recruits the ubiquitin-conjugating enzyme (E2).[8]
-
DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links CRBN to the CUL4 scaffold.[7]
-
Cereblon (CRBN): The substrate receptor responsible for recognizing and binding to proteins targeted for degradation.[2]
The thalidomide moiety of a PROTAC binds to CRBN, effectively coopting the entire CRL4^CRBN^ machinery to recognize the target protein brought into proximity by the other end of the PROTAC molecule.[9]
References
- 1. Assay Platforms for PROTAC in Drug Discovery and Beyond | ChemPartner [chempartner.com]
- 2. benchchem.com [benchchem.com]
- 3. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellgs.com [cellgs.com]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
In-Depth Technical Guide: Thalidomide-NH-(CH2)3-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Thalidomide-NH-(CH2)3-NH-Boc, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the thalidomide (B1683933) moiety, which recruits the E3 ubiquitin ligase Cereblon (CRBN), connected to a three-carbon linker with a Boc-protected amine. This functionalized linker allows for the conjugation of this Cereblon-recruiting element to a ligand for a target protein, forming a PROTAC capable of inducing the degradation of that specific protein.
Chemical Properties and Supplier Information
While a specific CAS number for this compound is not consistently reported in public databases, its chemical identity is well-established. It is recognized as a key intermediate in the synthesis of CRBN-based PROTACs.
Table 1: Chemical Properties of this compound
| Property | Value |
| Full Chemical Name | tert-butyl (3-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)propyl)carbamate |
| Synonyms | 4-((3-((tert-butoxycarbonyl)amino)propyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione |
| Molecular Formula | C21H26N4O6 |
| Molecular Weight | 430.46 g/mol |
| Appearance | Solid |
| Purity | Typically >95% |
| Solubility | Soluble in DMSO |
| Storage Conditions | Store at -20°C for long-term stability |
Table 2: Known Suppliers of this compound
| Supplier | Product Name | Notes |
| MedChemExpress | This compound | Acts as a Cereblon ligand to recruit CRBN protein.[1] |
Synthesis and Application in PROTAC Development
This compound serves as a foundational reagent for the synthesis of PROTACs. The general workflow involves two key steps: the deprotection of the Boc group to expose a primary amine, followed by its conjugation to a ligand designed to bind to a specific protein of interest.
General Synthesis of Thalidomide-Linker Conjugates
The synthesis of thalidomide-linker conjugates typically involves the reaction of a thalidomide derivative with a bifunctional linker. In the case of this compound, 4-fluoro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione can be reacted with N-Boc-1,3-diaminopropane. The nucleophilic substitution of the fluorine atom by the primary amine of the linker yields the desired product.
Experimental Protocol: Deprotection and Conjugation
Objective: To prepare a functional PROTAC by conjugating Thalidomide-NH-(CH2)3-NH2 with a target protein ligand containing a reactive functional group (e.g., a carboxylic acid).
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Target protein ligand with a carboxylic acid moiety
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a similar peptide coupling agent
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Boc Deprotection:
-
Dissolve this compound in a solution of 20-50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the removal of the Boc group.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly in the next step.
-
-
PROTAC Conjugation:
-
In an anhydrous DMF solution, combine the target protein ligand, HBTU (1.2 equivalents), and DIPEA (3 equivalents).
-
Stir the mixture for 10-15 minutes to activate the carboxylic acid of the ligand.
-
Add the deprotected Thalidomide-NH-(CH2)3-NH2 (1 equivalent) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 4-12 hours.
-
Monitor the formation of the PROTAC molecule by LC-MS.
-
Once the reaction is complete, purify the crude product using reverse-phase HPLC.
-
Characterize the final PROTAC product by mass spectrometry and NMR to confirm its identity and purity.
-
Mechanism of Action: Cereblon-Mediated Protein Degradation
PROTACs synthesized from this compound function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.
The thalidomide component of the PROTAC binds to the E3 ubiquitin ligase Cereblon (CRBN), which is part of the CUL4A-DDB1-CRBN E3 ligase complex.[] Simultaneously, the other end of the PROTAC binds to the target protein of interest. This induced proximity brings the target protein close to the E3 ligase complex, leading to the polyubiquitination of the target protein. The polyubiquitin (B1169507) chain acts as a signal for the proteasome, which then recognizes and degrades the tagged protein.[3][4]
Visualizing the Workflow and Signaling Pathway
PROTAC Development Workflow
The following diagram illustrates the general workflow for utilizing this compound in the development of a PROTAC.
Caption: Workflow for PROTAC synthesis and evaluation.
Cereblon-Mediated Protein Degradation Pathway
This diagram illustrates the mechanism by which a thalidomide-based PROTAC induces the degradation of a target protein.
Caption: PROTAC-induced protein degradation pathway.
References
The Neomorphic Melee: A Technical Guide to Molecular Glues and the Prototypical Degrader, Thalidomide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Molecular glues are a burgeoning class of small molecules that induce or stabilize protein-protein interactions, leading to a variety of cellular outcomes. A prominent mechanism of action for many clinically relevant molecular glues is the targeted degradation of proteins via the ubiquitin-proteasome system. These molecules function by coopting E3 ubiquitin ligases, effectively reprogramming their substrate specificity. Thalidomide (B1683933), a drug with a notorious past, has emerged as the archetypal molecular glue degrader, and its mechanism of action has paved the way for a new paradigm in drug discovery. This technical guide provides an in-depth exploration of the core principles of molecular glues, using thalidomide as a central case study. We will dissect the intricate molecular interactions, present key quantitative data, detail essential experimental protocols, and visualize the underlying biological and experimental frameworks to provide a comprehensive resource for researchers in the field.
Core Principles of Molecular Glues
Molecular glues are small molecules that facilitate interactions between two proteins that would otherwise not interact, or do so with low affinity.[1] They achieve this by binding to one or both proteins, creating a new composite surface that is recognized by the other protein. This induced proximity can lead to a range of functional consequences, including altered enzymatic activity, changes in protein localization, or, most notably in recent drug discovery, targeted protein degradation.
Unlike bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs), which consist of two distinct ligands connected by a linker, molecular glues are typically smaller, single-moiety compounds.[2][3] This often translates to more favorable physicochemical properties for drug development. The discovery of molecular glues has often been serendipitous, emerging from phenotypic screens, but a deeper mechanistic understanding is now guiding more rational design approaches.[4]
The Ubiquitin-Proteasome System and E3 Ligases
The ubiquitin-proteasome system (UPS) is the primary cellular machinery for protein degradation in eukaryotic cells. It involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that attaches a chain of ubiquitin molecules to a target protein. This polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3] The specificity of this system is largely determined by the E3 ubiquitin ligases, of which there are over 600 in humans, each recognizing a specific set of substrate proteins.[5]
Molecular Glues as Hijackers of the UPS
Molecular glue degraders function by redirecting the activity of an E3 ubiquitin ligase towards a "neosubstrate" – a protein not normally targeted by that ligase.[6] The molecular glue binds to the E3 ligase, altering its surface in a way that creates a new binding interface for the target protein. This induced ternary complex formation (E3 ligase-molecular glue-target protein) is the critical first step in the degradation process.[7] Once the target protein is brought into proximity with the E3 ligase, it is polyubiquitinated and subsequently degraded by the proteasome.[3]
Thalidomide: The Archetypal Molecular Glue
Thalidomide was first marketed in the 1950s as a sedative and antiemetic, but was withdrawn after it was found to cause severe birth defects.[6] Decades later, it was repurposed for the treatment of leprosy and multiple myeloma.[2][8] The elucidation of its mechanism of action has been a landmark in chemical biology, revealing it to be a molecular glue that recruits specific proteins to the Cereblon (CRBN) E3 ubiquitin ligase for degradation.[2][9]
Cereblon: The E3 Ligase Target of Thalidomide
Cereblon (CRBN) is the substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[9][10] Thalidomide and its analogs, known as immunomodulatory imide drugs (IMiDs), bind directly to CRBN.[8] The glutarimide (B196013) moiety of thalidomide is crucial for this interaction, inserting into a hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN, which is characterized by three tryptophan residues.[7][9]
Neosubstrate Degradation: The Key to Thalidomide's Therapeutic and Teratogenic Effects
The binding of thalidomide to CRBN creates a new molecular surface that can recruit a set of "neosubstrates" for ubiquitination and degradation.[6][11] The specific neosubstrates recruited depend on the precise chemical structure of the IMiD.
For thalidomide and its analogs lenalidomide (B1683929) and pomalidomide, two key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[12][13][14] The degradation of IKZF1 and IKZF3 is central to the anti-myeloma activity of these drugs.[12][13]
Conversely, the teratogenic effects of thalidomide are linked to the degradation of other neosubstrates, including SALL4 (Sal-like protein 4) and PLZF (promyelocytic leukemia zinc finger).[15] The differential degradation of these neosubstrates by various thalidomide analogs underscores the subtle structure-activity relationships that govern molecular glue activity.
Quantitative Analysis of Molecular Glue Activity
The characterization of molecular glues involves quantifying their binding affinity to the E3 ligase and their efficiency in inducing the degradation of the target protein.
Binding Affinity to Cereblon
The binding affinity of thalidomide and its derivatives to CRBN is a key determinant of their biological activity. This is typically measured as the dissociation constant (Kd), with lower values indicating tighter binding.
| Compound | Assay Type | Binding Constant (Kd) | Reference(s) |
| Thalidomide | Not Specified | ~250 nM | [16][17] |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | 1.0 µM | [2] |
| Thalidomide | Surface Plasmon Resonance (SPR) | 0.16 µM | [2] |
| (S)-Thalidomide | Isothermal Titration Calorimetry (ITC) | ~10-fold stronger binding than (R)-enantiomer | [1] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 0.3 µM | [2] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | 0.1 µM | [2] |
Neosubstrate Degradation Potency and Efficacy
The cellular activity of molecular glue degraders is quantified by their DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).
| Compound | Target Protein | Cell Line | DC50 | Dmax | Reference(s) |
| Lenalidomide | IKZF1 | Not Specified | 3.92 µM | 64.0% | [18] |
| Pomalidomide | IKZF1 | Not Specified | 0.375 µM | 76.2% | [10] |
| Pomalidomide | IKZF3 | Not Specified | 0.807 µM | 69.4% | [10] |
| Avadomide (CC-122) | IKZF1/3 | Not Specified | More potent than lenalidomide | Not Specified | [10] |
Experimental Protocols
A variety of biochemical and cell-based assays are employed to characterize molecular glues. Below are detailed methodologies for key experiments.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a gold-standard technique for the direct measurement of binding thermodynamics.
Principle: ITC measures the heat released or absorbed upon the binding of a ligand to a protein. A solution of the ligand is titrated into a solution of the protein, and the heat change per injection is measured. The resulting data are fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[1][19]
Methodology:
-
Sample Preparation:
-
Prepare a solution of purified recombinant CRBN protein (e.g., the thalidomide-binding domain or the full-length CRBN/DDB1 complex) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).[2]
-
Prepare a solution of the molecular glue in the same buffer at a concentration 10-20 times that of the protein.
-
-
Instrument Setup:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the molecular glue solution into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the molecular glue into the protein solution.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is used to demonstrate the drug-dependent interaction between the E3 ligase and the neosubstrate in a cellular context.
Principle: An antibody against a tagged or endogenous protein (e.g., CRBN) is used to pull down that protein and any interacting partners from a cell lysate. The presence of the neosubstrate (e.g., IKZF1) in the immunoprecipitated complex is then detected by Western blotting.
Methodology:
-
Cell Treatment and Lysis:
-
Culture cells (e.g., HEK293T or multiple myeloma cell lines) and treat with the molecular glue or a vehicle control (e.g., DMSO) for a specified time.
-
Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the protein of interest (e.g., anti-CRBN or an antibody against an epitope tag if using an overexpressed, tagged protein).
-
Add protein A/G-conjugated beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the bait protein (e.g., CRBN) and the expected interacting partner (e.g., IKZF1).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using a chemiluminescent substrate.
-
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in a test tube to demonstrate the direct ubiquitination of the neosubstrate by the E3 ligase in the presence of the molecular glue.
Principle: Purified components of the ubiquitination machinery (E1, E2, E3, ubiquitin, and ATP) are incubated with the neosubstrate in the presence or absence of the molecular glue. The ubiquitination of the neosubstrate is then assessed by Western blotting.[20][21]
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT):
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UBE2D3)
-
Recombinant CRL4^CRBN^ E3 ligase complex
-
Ubiquitin
-
Recombinant neosubstrate (e.g., IKZF1)
-
Molecular glue or vehicle control
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Boil the samples and resolve them by SDS-PAGE.
-
Perform a Western blot using an antibody against the neosubstrate to detect a ladder of higher molecular weight bands corresponding to polyubiquitinated protein.
-
Cellular Degradation Assay (Western Blot)
This is the most common method to measure the degradation of a target protein in cells following treatment with a molecular glue.
Principle: Cells are treated with varying concentrations of the molecular glue for a set period. The total amount of the target protein is then quantified by Western blotting and compared to a vehicle-treated control.
Methodology:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the molecular glue for a desired time course (e.g., 4, 8, 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for the target protein (e.g., IKZF1).
-
Also, probe the membrane with an antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Plot the normalized protein levels against the drug concentration to determine the DC50 and Dmax.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Thalidomide-mediated degradation of IKZF1 via the CRL4^CRBN^ E3 ligase.
Caption: Experimental workflow for Co-Immunoprecipitation.
Caption: Workflow for an in vitro ubiquitination assay.
Conclusion
The study of molecular glues, spurred by the re-examination of thalidomide, has opened up a vast and exciting new area of pharmacology. The ability to induce the degradation of previously "undruggable" proteins offers tremendous therapeutic potential across a wide range of diseases, from cancer to neurodegeneration. This technical guide has provided a foundational understanding of the principles governing molecular glue-induced protein degradation, with a detailed focus on thalidomide as the pioneering example. The quantitative data and experimental protocols herein serve as a practical resource for researchers aiming to explore and develop this promising class of therapeutics. As our understanding of the complex interplay between small molecules, E3 ligases, and neosubstrates continues to grow, so too will our ability to rationally design the next generation of molecular glues with enhanced potency and specificity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 4. benchchem.com [benchchem.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 7. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.jp]
- 8. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. rcsb.org [rcsb.org]
- 15. biorxiv.org [biorxiv.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
- 18. Novel potent molecular glue degraders against broad range of hematological cancer cell lines via multiple neosubstrates degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isothermal titration calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 20. docs.abcam.com [docs.abcam.com]
- 21. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Thalidomide-NH-(CH2)3-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of Thalidomide-NH-(CH2)3-NH-Boc, a key bifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the thalidomide (B1683933) moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a Boc-protected aminopropyl linker. The terminal Boc-protected amine allows for further conjugation to a ligand for a target protein of interest. This protocol is adapted from established procedures for the synthesis of similar thalidomide-based PROTAC linkers. Additionally, this note outlines the role of this compound in the broader context of targeted protein degradation.
Introduction
Targeted protein degradation utilizing PROTACs has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The molecule this compound is a critical building block in the construction of CRBN-recruiting PROTACs. The synthesis involves a nucleophilic aromatic substitution reaction between 4-fluorothalidomide and N-Boc-1,3-diaminopropane.
Signaling Pathway Context: PROTAC-Mediated Protein Degradation
The synthesized molecule serves as a linker-ligand conjugate for the E3 ligase CRBN. Once the Boc protecting group is removed and a target protein ligand is attached, the resulting PROTAC hijacks the cellular ubiquitin-proteasome system to degrade the target protein.
Application Notes and Protocols for the Conjugation of Thalidomide-NH-(CH2)3-NH-Boc to a Target Ligand
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the conjugation of Thalidomide-NH-(CH2)3-NH-Boc to a target ligand. This thalidomide (B1683933) derivative is a valuable building block in the synthesis of various bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs). In the context of PROTACs, the thalidomide moiety serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), facilitating the targeted degradation of a protein of interest.[1][2][3][4]
The protocol outlined below involves a two-step process: the deprotection of the Boc (tert-butyloxycarbonyl) group to expose a primary amine, followed by the conjugation of this amine to a carboxylic acid group on the target ligand via amide bond formation. This common and robust conjugation strategy utilizes standard coupling reagents to yield a stable conjugate.
Experimental Workflow
The overall experimental workflow for the conjugation process is depicted below. It begins with the deprotection of the Boc-protected thalidomide linker, followed by the coupling reaction with the target ligand, and concludes with the purification and analysis of the final conjugate.
Caption: General workflow for the synthesis, purification, and characterization of the Thalidomide-Ligand conjugate.
Experimental Protocols
Materials and Reagents
-
This compound
-
Target ligand with a carboxylic acid functional group
-
Dichloromethane (DCM), anhydrous
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[8][9][10][11]
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)[8][9][10][11]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[12]
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[12]
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Standard laboratory glassware and equipment
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group from the terminal amine of the linker.[5][6]
-
Preparation: Dissolve this compound in anhydrous Dichloromethane (DCM).
-
Reaction: To the solution, add Trifluoroacetic acid (TFA) dropwise at room temperature. A typical ratio is 20-50% TFA in DCM.[5]
-
Incubation: Stir the reaction mixture at room temperature for 30-60 minutes.[5]
-
Monitoring: Monitor the reaction progress by LC-MS to confirm the disappearance of the starting material and the appearance of the deprotected product.
-
Work-up: Upon completion, remove the TFA and DCM by rotary evaporation or under a stream of nitrogen. The resulting product, the TFA salt of the deprotected amine, can often be used directly in the next step without further purification.
Protocol 2: EDC/NHS Coupling of Deprotected Thalidomide Linker to a Target Ligand
This protocol details the formation of a stable amide bond between the deprotected thalidomide linker and a target ligand containing a carboxylic acid.[8][9][10][11]
-
Ligand Activation:
-
Dissolve the target ligand with the carboxylic acid functional group in anhydrous DMF or DMSO.
-
Add EDC (1.2 - 1.5 equivalents) and NHS or Sulfo-NHS (1.2 - 1.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid group, forming a more stable and reactive NHS ester.[8][10]
-
-
Conjugation Reaction:
-
Dissolve the deprotected thalidomide linker (from Protocol 1) in a minimal amount of anhydrous DMF or DMSO.
-
Add the solution of the deprotected linker (1.0 equivalent) to the activated target ligand solution.
-
Add a non-nucleophilic base such as DIPEA or TEA (2.0 - 3.0 equivalents) to the reaction mixture to neutralize any acid and facilitate the reaction.[12]
-
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction can be gently heated (e.g., to 37-50°C) to increase the rate if necessary.[12]
-
Monitoring: Monitor the reaction progress by LC-MS until the starting materials are consumed, which typically takes 12-24 hours.[12]
-
Purification: Once the reaction is complete, purify the crude product using preparative HPLC with a suitable gradient of solvents (e.g., water/acetonitrile with 0.1% TFA).
-
Characterization: Confirm the identity and purity of the final conjugate by LC-MS and NMR spectroscopy.[12]
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for the conjugation protocol. Note that these values may require optimization depending on the specific target ligand.
| Parameter | Value | Rationale |
| Boc Deprotection | ||
| TFA Concentration | 20-50% in DCM | Sufficiently acidic to cleave the Boc group efficiently.[5] |
| Reaction Time | 30-60 minutes | Typically sufficient for complete deprotection at room temperature.[5] |
| Amide Coupling | ||
| Ligand:Linker Stoichiometry | 1:1 to 1:1.2 | A slight excess of the linker can help drive the reaction to completion.[12] |
| EDC/NHS Equivalents | 1.2 - 1.5 eq. | Ensures efficient activation of the carboxylic acid. |
| Base Equivalents (DIPEA/TEA) | 2.0 - 3.0 eq. | Neutralizes acidic byproducts and the amine salt.[12] |
| Solvent | Anhydrous DMF or DMSO | Ensures solubility of reactants and prevents side reactions.[12] |
| Temperature | 25 - 50 °C | Higher temperatures can accelerate the reaction rate.[12] |
| Reaction Time | 12 - 24 hours | Monitor by LC-MS for completion.[12] |
| Expected Yield | 30 - 70% | Varies depending on the ligand and reaction scale.[12] |
Chemical Reaction and Signaling Pathway
The chemical transformation involved in the EDC/NHS coupling is illustrated below. The carboxylic acid on the target ligand is first activated by EDC and NHS to form an NHS ester, which then reacts with the primary amine of the deprotected thalidomide linker to form a stable amide bond.
Caption: Amide bond formation via EDC/NHS chemistry.
Once the thalidomide-ligand conjugate (a PROTAC) is formed and introduced into a cellular system, it is designed to induce the degradation of the target protein. The thalidomide moiety binds to the E3 ligase CRBN, and the ligand part of the conjugate binds to the protein of interest. This brings the E3 ligase and the target protein into close proximity, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: Mechanism of CRBN-mediated targeted protein degradation by a PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 4. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 5. benchchem.com [benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. scite.ai [scite.ai]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Characterization of Thalidomide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of thalidomide (B1683933) and its derivatives using Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols are intended to guide researchers in the structural elucidation and quantification of these compounds, which are crucial for drug discovery, development, and quality control.
Introduction
Thalidomide and its analogues, including lenalidomide (B1683929) and pomalidomide (B1683931), are a class of immunomodulatory drugs with significant therapeutic applications, particularly in the treatment of multiple myeloma and other cancers.[1] Their mechanism of action involves binding to the cereblon (CRBN) protein, a substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex. This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3).[2]
Accurate and robust analytical methods are essential for the characterization of these molecules to ensure their identity, purity, and concentration in various matrices. NMR spectroscopy is a powerful tool for the structural elucidation of thalidomide derivatives, while LC-MS provides high sensitivity and selectivity for their quantification in biological fluids.
Signaling Pathway of Thalidomide Derivatives
The binding of thalidomide or its derivatives to Cereblon (CRBN) is the initial step in a signaling cascade that leads to the degradation of specific proteins. This diagram illustrates the key steps in this process.
Caption: Signaling pathway of thalidomide derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
NMR spectroscopy is an indispensable technique for the unambiguous structure determination of thalidomide derivatives. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide detailed information about the chemical environment of each atom and their connectivity.
Experimental Protocol for NMR Analysis
This protocol outlines a general procedure for the structural characterization of a novel thalidomide derivative.
3.1.1. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity (>95%) as impurities can complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for thalidomide derivatives due to their good solubility in this solvent.[3] Other common solvents include chloroform-d (B32938) (CDCl3) and methanol-d4 (B120146) (CD3OD).[4][5]
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.[6]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.[4]
-
Filtration: If any particulate matter is present, filter the solution into a clean NMR tube to prevent issues with spectral quality.
3.1.2. NMR Data Acquisition
A standard set of NMR experiments for structural elucidation includes:
-
1D ¹H NMR: Provides information about the number of different types of protons and their chemical environments.
-
1D ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the molecular structure.
The following diagram illustrates a typical workflow for NMR-based structure elucidation.
Caption: Workflow for NMR-based structure elucidation.
Representative NMR Data
The following table summarizes typical ¹H and ¹³C NMR chemical shifts for thalidomide in DMSO-d6.[7] These values can serve as a reference for the characterization of new derivatives.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.82 (m) | 123.8, 131.7, 135.3 |
| CHCO | 5.18 (dd) | 49.5 |
| CH₂CO | 2.85-2.96 (m) | 31.4 |
| CH₂CH₂ | 2.47-2.63 (m), 2.05-2.09 (m) | 22.5 |
| C=O (imide) | - | 173.2, 170.2 |
| C=O (phthalimide) | - | 167.6 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Analysis
LC-MS is the method of choice for the quantification of thalidomide and its derivatives in biological matrices due to its high sensitivity, selectivity, and speed.
Experimental Protocol for LC-MS/MS Analysis
This protocol describes a general method for the simultaneous quantification of thalidomide, lenalidomide, and pomalidomide in human plasma.[8]
4.1.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add a suitable internal standard (e.g., thalidomide-d4).[8]
-
Add 300 µL of methanol (B129727) to precipitate the plasma proteins.[8]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
4.1.2. LC-MS/MS Conditions
The following table provides a summary of the LC-MS/MS parameters for the analysis of thalidomide and its derivatives.
| Parameter | Condition |
| LC System | Agilent 1200 series or equivalent[9] |
| Column | Agilent Zorbax SB-C18 (2.1 mm × 100 mm, 3.5 µm)[8] |
| Mobile Phase A | 0.1% formic acid in water[8] |
| Mobile Phase B | Acetonitrile[8] |
| Flow Rate | 0.3 mL/min[8] |
| Injection Volume | 5 µL[8] |
| Column Temperature | 40 °C[9] |
| MS System | Agilent G6460A triple quadrupole or equivalent[8] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[9] |
| Scan Type | Multiple Reaction Monitoring (MRM)[9] |
4.1.3. MRM Transitions
The following MRM transitions can be used for the quantification of thalidomide and its key derivatives.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Thalidomide | 259.1 | 186.1[10] |
| Lenalidomide | 260.1 | 149.0 |
| Pomalidomide | 274.1 | 161.0 |
| Thalidomide-d4 (IS) | 263.1 | 190.1 |
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be presented in a clear and structured format for easy comparison. The following table provides an example of how to summarize validation data.
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Precision (%RSD) | Accuracy (%RE) | Recovery (%) |
| Thalidomide | 2 - 1500[9] | 2[9] | 4.3 - 13.5[9] | 2.0 - 3.5[9] | 85.0 - 119.1[8] |
| Lenalidomide | 1 - 1000 | 1 | < 15 | ± 15 | 85.0 - 119.1[8] |
| Pomalidomide | 1 - 1000 | 1 | < 15 | ± 15 | 85.0 - 119.1[8] |
The following diagram illustrates the general workflow for quantitative LC-MS/MS analysis.
Caption: Workflow for quantitative LC-MS/MS analysis.
Conclusion
The analytical techniques and protocols detailed in these application notes provide a robust framework for the characterization and quantification of thalidomide derivatives. The combination of NMR for structural elucidation and LC-MS/MS for sensitive quantification is essential for advancing the research and development of this important class of therapeutic agents. Adherence to these detailed methodologies will ensure the generation of high-quality, reliable, and reproducible data.
References
- 1. rsc.org [rsc.org]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. biorxiv.org [biorxiv.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Simultaneous quantification of thalidomide, lenalidomide and pomadomide in plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Cereblon (CRBN) Binding Affinity In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for several widely used in vitro assays to determine the binding affinity of small molecules to Cereblon (CRBN), a critical component of the CRL4-CRBN E3 ubiquitin ligase complex. Accurate measurement of binding affinity is essential for the discovery and development of novel molecular glue degraders and Proteolysis Targeting Chimeras (PROTACs) that recruit CRBN to induce the degradation of target proteins.[1][2][3]
Introduction to Cereblon and Its Role in Targeted Protein Degradation
Cereblon (CRBN) functions as a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][4] This complex plays a pivotal role in cellular homeostasis by targeting specific proteins for ubiquitination and subsequent degradation by the proteasome.[1][4] Small molecules, such as immunomodulatory drugs (IMiDs) like thalidomide (B1683933), lenalidomide, and pomalidomide, bind directly to CRBN.[5][6][7] This binding event modulates the substrate specificity of the CRL4-CRBN complex, leading to the recruitment and degradation of "neosubstrates," which are not typically targeted by the native complex.[2][4] This mechanism is the foundation of targeted protein degradation, a therapeutic strategy with significant potential in various diseases, including cancer.[3]
The assays described herein—Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)—are powerful techniques for quantifying the interaction between small molecules and CRBN.
Signaling Pathway of CRBN-Mediated Protein Degradation
The following diagram illustrates the general mechanism of action for a CRBN-recruiting therapeutic, such as a PROTAC.
Caption: CRBN-mediated targeted protein degradation pathway.
Quantitative Binding Affinity Data
The following table summarizes reported binding affinities of well-characterized ligands to Cereblon. These values can serve as a reference for assay validation and comparison of new chemical entities.
| Compound | Binding Affinity (Kd/IC50) | Assay Method | Reference |
| Pomalidomide | ~157 nM (Kd) | Isothermal Titration Calorimetry | [7] |
| Pomalidomide | 1.2 µM - 3 µM (IC50) | Competitive Binding Assay, TR-FRET | [8] |
| Lenalidomide | ~178 - 640 nM (Kd) | Isothermal Titration Calorimetry | [7] |
| Thalidomide | ~250 nM (Kd) | Isothermal Titration Calorimetry | [7] |
| Iberdomide (CC-220) | Higher affinity than Pomalidomide | Not Specified | [7] |
Note: Binding affinity values can vary depending on the specific assay conditions, protein constructs, and buffer components used.[4]
Fluorescence Polarization (FP) Assay
Application Note
The Fluorescence Polarization (FP) assay is a homogeneous, solution-based technique ideal for high-throughput screening (HTS) of compounds that bind to CRBN.[5][6][9] The assay is based on the principle that a small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization.[4] When this tracer binds to the much larger CRBN protein, its rotational motion is significantly slowed, leading to an increase in fluorescence polarization.[4] In a competitive binding format, a test compound that binds to CRBN will displace the fluorescent tracer, causing a decrease in the FP signal. This decrease is proportional to the binding affinity of the test compound.
Experimental Workflow
Caption: Workflow for a competitive FP-based CRBN binding assay.
Detailed Protocol
This protocol is adapted from commercially available Cereblon binding assay kits.[5][6]
Materials:
-
Purified recombinant human CRBN protein (e.g., FLAG-CRBN)
-
Fluorescently labeled CRBN ligand (e.g., Cy5-labeled Thalidomide)
-
Assay Buffer (FP)
-
Positive control inhibitor (e.g., Pomalidomide)
-
Test compounds in DMSO
-
Black, low-binding 96-well or 384-well microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents:
-
Thaw all components on ice.
-
Prepare serial dilutions of the test compound and positive control in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Dilute the CRBN protein to the desired concentration in assay buffer.
-
Dilute the fluorescently labeled thalidomide tracer to the desired concentration in assay buffer.
-
-
Assay Plate Setup:
-
Add diluted test compounds or positive control to the appropriate wells.
-
For "Positive Control" wells (tracer + CRBN), add assay buffer.
-
For "Negative Control" wells (tracer only), add assay buffer.
-
For "Inhibitor Control" wells, add the positive control inhibitor.
-
-
Reaction:
-
Add the diluted CRBN protein solution to all wells except the "Negative Control" wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) with gentle shaking.[6]
-
Initiate the binding reaction by adding the diluted fluorescent tracer to all wells.
-
Incubate at room temperature for a longer duration (e.g., 1.5 hours) with slow shaking, protected from light.[6]
-
-
Measurement:
-
Data Analysis:
-
Subtract the blank value from all other readings.
-
Plot the change in fluorescence polarization as a function of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Surface Plasmon Resonance (SPR)
Application Note
Surface Plasmon Resonance (SPR) is a label-free, real-time technique for characterizing the binding kinetics and affinity of small molecules to a protein immobilized on a sensor surface.[2][10] SPR is highly valuable for lead optimization as it provides detailed information on association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.[10][11] The technique measures changes in the refractive index at the surface of a sensor chip as the analyte (test compound) flows over and binds to the immobilized ligand (CRBN).[2]
Experimental Workflow
Caption: General workflow for an SPR-based CRBN binding assay.
Detailed Protocol
This protocol provides a general framework for an SPR experiment. Specific parameters should be optimized for the instrument and reagents used.
Materials:
-
Purified recombinant human CRBN/DDB1 complex
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Test compounds dissolved in running buffer
-
Regeneration solution
Procedure:
-
Sensor Chip Preparation and Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface using a mixture of EDC and NHS.
-
Immobilize the CRBN/DDB1 complex to the desired density by injecting the protein solution over the activated surface.
-
Deactivate any remaining active esters by injecting ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the test compound in running buffer. It is crucial to include a buffer-only (zero concentration) injection for double referencing.
-
Inject the test compound solutions over both the CRBN-immobilized and reference flow cells at a constant flow rate. This is the association phase .
-
After the injection, flow running buffer over the sensor chip to monitor the dissociation of the compound from CRBN. This is the dissociation phase .
-
Between different compound injections, regenerate the sensor surface by injecting a solution that removes the bound analyte without denaturing the immobilized protein.[2]
-
-
Data Analysis:
-
The raw data (sensorgram) is corrected by subtracting the signal from the reference flow cell and the buffer-only injection.
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[12]
-
Isothermal Titration Calorimetry (ITC)
Application Note
Isothermal Titration Calorimetry (ITC) is considered a gold-standard biophysical technique for the detailed thermodynamic characterization of molecular interactions.[7] ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[4][13] This includes the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[4][7] As a label-free, in-solution technique, ITC does not require modification of the binding partners.
Experimental Workflow
Caption: Workflow for an ITC-based CRBN binding experiment.
Detailed Protocol
This protocol provides a general guideline for performing an ITC experiment.
Materials:
-
Isothermal titration calorimeter
-
Purified, high-concentration CRBN-DDB1 protein solution (e.g., 10-50 µM)
-
Test compound solution (e.g., 100-500 µM)
-
Dialysis buffer (the same buffer should be used for the protein and the compound)
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the purified CRBN-DDB1 protein against the final ITC buffer to minimize buffer mismatch effects.
-
Dissolve the test compound in the same final dialysis buffer.
-
Degas both the protein and compound solutions immediately before the experiment to prevent air bubbles.
-
-
Instrument Setup:
-
Titration Experiment:
-
Perform an initial small injection to account for diffusion across the syringe tip during equilibration.
-
Carry out a series of small, precisely controlled injections (e.g., 19 injections of 2 µL each) of the test compound into the sample cell.[7]
-
Allow sufficient time between injections (e.g., 150 seconds) for the system to return to thermal equilibrium.[7]
-
The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells, which corresponds to the heat of reaction.[13]
-
-
Control Experiment:
-
Perform a control titration by injecting the test compound solution into the buffer-filled sample cell to measure the heat of dilution.[14] This value will be used to correct the binding data.
-
-
Data Analysis:
-
Integrate the raw data peaks to obtain the heat change per injection.
-
Subtract the heat of dilution from the heat of binding for each injection.
-
Plot the corrected heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's analysis software to determine KD, n, and ΔH.[7] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.[7]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Application Note
The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is another homogeneous assay format well-suited for HTS. It combines the low background advantages of time-resolved fluorescence with the distance-dependent energy transfer of FRET.[15] In a typical competitive binding assay for CRBN, a tagged CRBN protein (e.g., His- or GST-tagged) is used in conjunction with a fluorescently labeled tracer ligand.[1][8] An antibody against the tag, labeled with a long-lifetime donor fluorophore (e.g., Europium cryptate or Terbium), is brought into proximity with an acceptor fluorophore on the tracer when the tracer is bound to CRBN. Excitation of the donor leads to energy transfer and emission from the acceptor. A test compound that competes with the tracer for binding to CRBN will disrupt FRET, leading to a decrease in the acceptor signal.
Experimental Workflow
Caption: Workflow for a competitive TR-FRET CRBN binding assay.
Detailed Protocol
This protocol is based on established TR-FRET assay principles.[1][8]
Materials:
-
Purified, tagged recombinant human CRBN (e.g., GST-tagged or His-tagged)
-
Fluorescently labeled tracer ligand (e.g., Thalidomide-Red)
-
TR-FRET donor: Antibody against the tag labeled with Europium cryptate (Eu3+) or Terbium (Tb)
-
Assay Buffer
-
Test compounds in DMSO
-
Low-volume, white 96-well or 384-well microplate
-
TR-FRET-compatible microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of test compounds and positive controls in assay buffer.
-
Prepare working solutions of tagged CRBN, donor-labeled antibody, and acceptor-labeled tracer in assay buffer at the desired concentrations. The donor antibody and acceptor tracer can often be pre-mixed.[1]
-
-
Assay Protocol:
-
Dispense the diluted test compounds or controls directly into the assay plate.
-
Add the tagged CRBN protein solution to the wells.
-
Add the pre-mixed TR-FRET detection reagents (donor-antibody and acceptor-tracer) to all wells.[1]
-
Incubate the plate at room temperature for a specified period (e.g., 60-180 minutes), protected from light, to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence emission at two wavelengths: the donor emission wavelength and the acceptor emission wavelength, after a time delay following excitation.
-
The TR-FRET signal is typically calculated as a ratio of the acceptor signal to the donor signal.
-
-
Data Analysis:
-
Plot the TR-FRET signal ratio against the concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
By following these detailed application notes and protocols, researchers can effectively and accurately measure the binding affinity of novel compounds to Cereblon, a critical step in the development of new targeted protein degradation therapeutics.
References
- 1. revvity.com [revvity.com]
- 2. benchchem.com [benchchem.com]
- 3. Production Of Active Cereblon And Analysis By SPR | Peak Proteins [peakproteins.com]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. amsbio.com [amsbio.com]
- 10. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 11. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 14. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 15. 【PROTAC Accelerator】Human Cereblon Binding Kit: High-Efficiency Screening, Empowering Drug Development! - Shanghai VKEY Biotechnologies Co.,Ltd. [vkeybio.com]
Application Notes: Cell-Based Assays for PROTACs Utilizing Thalidomide Derivatives
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells by hijacking the body's natural protein disposal system.[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] Thalidomide (B1683933) and its derivatives are well-established ligands that recruit the Cereblon (CRBN) substrate receptor, a component of the CULLIN-RING Ligase 4 (CRL4) E3 complex.[2][3]
The molecule Thalidomide-NH-(CH2)3-NH-Boc is a key synthetic intermediate used in the creation of CRBN-recruiting PROTACs.[4] It incorporates the thalidomide moiety for CRBN binding and a linker with a Boc-protected amine group. This Boc group can be removed under acidic conditions, allowing for the conjugation of a ligand that targets a specific protein of interest, thus forming a complete PROTAC molecule.[4]
These application notes provide a comprehensive guide to the essential cell-based assays required to characterize a novel PROTAC synthesized from a thalidomide-based precursor. The protocols detailed below will enable researchers to quantify target protein degradation, assess the functional consequences of this degradation, and confirm the mechanism of action.
PROTAC Mechanism of Action
A thalidomide-based PROTAC functions by inducing the formation of a ternary complex between the target protein (POI) and the CRL4-CRBN E3 ligase.[2][5] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively removing it from the cell.[1][5] The PROTAC molecule is then released to catalyze further degradation cycles.
Experimental Workflow for PROTAC Evaluation
The successful characterization of a novel PROTAC involves a systematic workflow. This begins with treating cultured cells with the PROTAC across a range of concentrations and time points, followed by assays to measure protein degradation and assess cellular viability.
Data Presentation: Quantitative Summary of PROTAC Activity
The efficacy of a PROTAC is defined by its ability to induce potent and extensive degradation of the target protein (quantified by DC50 and Dmax) and the resulting functional impact on cell viability (IC50).[6][7] The tables below present hypothetical but representative data for a novel thalidomide-based PROTAC targeting a kinase.
Table 1: Target Protein Degradation Profile
| Parameter | Cell Line | Assay Method | Value |
|---|---|---|---|
| DC50 | THP-1 | Western Blot | 7.5 nM |
| Dmax | THP-1 | Western Blot | >95% |
| Time to Dmax | THP-1 | Western Blot | 16 hours |
-
DC50 : The concentration of the PROTAC that induces 50% degradation of the target protein.[7]
-
Dmax : The maximal level of protein degradation achieved.[7]
Table 2: Cell Viability Profile
| Parameter | Cell Line | Assay Method | Value |
|---|
| IC50 | THP-1 | CellTiter-Glo® | 55 nM |
-
IC50 : The concentration of the PROTAC that inhibits cell proliferation by 50%.
Experimental Protocols
Protocol 1: Target Protein Degradation by Western Blot
This is the most common method to quantify the degradation of a target protein following PROTAC treatment.[1][8]
Materials:
-
Cell culture reagents and plates (6-well)
-
Thalidomide-based PROTAC and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody for the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Methodology:
-
Cell Plating: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency on the day of treatment. Allow them to adhere overnight.[1]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. Aspirate the old medium and add the medium containing different PROTAC concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).[1]
-
Incubation: Incubate the cells for a predetermined time (e.g., 16 or 24 hours) at 37°C.[1]
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add 100-150 µL of lysis buffer to each well and incubate on ice for 20-30 minutes.[8][9]
-
Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][6]
-
Protein Quantification: Determine the protein concentration of each supernatant using a BCA assay according to the manufacturer's instructions.[8]
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[1]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.[7][9]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.[7]
-
Wash the membrane three times with TBST for 5-10 minutes each.[7]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Repeat the wash steps.
-
-
Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal.[7] Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.[6][7]
Protocol 2: Cell Viability Assay using CellTiter-Glo®
This luminescent assay quantifies ATP, an indicator of metabolically active cells, to measure cytotoxicity.[10][11]
Materials:
-
Cells plated in a white, opaque 96-well plate
-
Thalidomide-based PROTAC and vehicle control (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Plating: Seed cells in a white, opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of medium. Incubate overnight.
-
PROTAC Treatment: Prepare 10x serial dilutions of the PROTAC in culture medium. Add 10 µL of each dilution to the appropriate wells. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired period, typically 72 hours, at 37°C.[6]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control wells (representing 100% viability). Plot the normalized values against the logarithm of the PROTAC concentration and use a non-linear regression model to calculate the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Thalidomide-NH-(CH2)3-NH-Boc in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of Thalidomide-NH-(CH2)3-NH-Boc in cell culture experiments. This document also includes information on the relevant signaling pathways and best practices for handling this compound.
Introduction
This compound is a derivative of thalidomide (B1683933) featuring a propyl linker with a Boc-protected amine. This modification makes it a valuable intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a ligand for the E3 ubiquitin ligase Cereblon (CRBN), it facilitates the recruitment of CRBN to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. Given its hydrophobic nature, proper solubilization is critical for its effective application in in vitro cell-based assays.
Solubility Data
This compound is a hydrophobic molecule with limited solubility in aqueous solutions. The recommended solvent for creating stock solutions is dimethyl sulfoxide (B87167) (DMSO). Based on data from structurally similar thalidomide derivatives, the following table summarizes the expected solubility. Researchers should, however, perform their own solubility tests for their specific batch of the compound.
| Solvent | Expected Solubility (mg/mL) | Expected Molar Solubility (mM) | Notes |
| DMSO | > 50 mg/mL | > 120 mM | Anhydrous DMSO is recommended for optimal solubility. |
| Ethanol | ~ 2 mg/mL | ~ 4.8 mM | Significantly less soluble than in DMSO. |
| Water | Insoluble | Insoluble | Not a suitable solvent. |
| Cell Culture Media | Insoluble | Insoluble | Direct dissolution is not recommended due to precipitation. |
Note: The molecular weight of this compound is approximately 416.45 g/mol . Molar solubility is an estimate based on this molecular weight.
Experimental Protocols
Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of the compound. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 41.65 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the solid compound in a sterile microcentrifuge tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Preparation of Working Solutions for Cell Culture
It is crucial to avoid precipitation of the compound when diluting the DMSO stock solution into aqueous cell culture media. The final concentration of DMSO in the cell culture should be kept to a minimum, typically below 0.5%, as higher concentrations can have cytotoxic effects.
Protocol 1: Direct Dilution (for lower final concentrations)
-
Thaw a single-use aliquot of the 100 mM DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your complete cell culture medium. It is recommended to add the DMSO stock to the medium and mix immediately and thoroughly to prevent precipitation.
-
For example, to achieve a final concentration of 10 µM in 10 mL of media, add 1 µL of the 100 mM stock solution to the 10 mL of media and mix immediately. This will result in a final DMSO concentration of 0.01%.
Protocol 2: Three-Step Solubilization (for higher final concentrations or sensitive cell lines)
This method can improve the solubility of hydrophobic compounds in aqueous media by first diluting the DMSO stock in serum.[1]
-
Thaw a single-use aliquot of the 100 mM DMSO stock solution.
-
In a sterile tube, dilute the stock solution 1:10 in pre-warmed (37°C) Fetal Bovine Serum (FBS). Vortex gently to mix.
-
Further dilute the FBS-compound mixture into your pre-warmed complete cell culture medium to achieve the desired final concentration.
-
For example, to prepare 10 mL of media with a final compound concentration of 50 µM, add 5 µL of the 100 mM stock to 45 µL of FBS. Mix well. Then, add this 50 µL mixture to 9.95 mL of cell culture medium. The final DMSO concentration will be 0.05%.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the recommended workflow for preparing this compound for cell culture experiments.
Caption: Workflow for preparing this compound.
Thalidomide Signaling Pathway
Thalidomide and its derivatives exert their biological effects primarily through binding to Cereblon (CRBN), a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific neosubstrates, including the transcription factors IKZF1, IKZF3, and SALL4. This mechanism underlies both the therapeutic effects (e.g., in multiple myeloma) and the teratogenic effects of thalidomide.[2][3] Thalidomide has also been shown to inhibit angiogenesis by downregulating factors such as VEGF and to modulate cytokine production, notably inhibiting TNF-α.[3][4]
Caption: Simplified signaling pathway of thalidomide derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Thalidomide-NH-(CH2)3-NH-Boc
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and troubleshooting the synthesis of Thalidomide-NH-(CH2)3-NH-Boc, a key intermediate in the development of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and efficient strategy for synthesizing this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This typically utilizes 4-fluorothalidomide and mono-Boc-protected 1,3-diaminopropane (B46017) as the key starting materials. The amine of the protected diamine displaces the fluorine atom on the phthalimide (B116566) ring of thalidomide (B1683933).
Q2: Why is mono-Boc protection of the diamine linker necessary?
A2: Mono-Boc protection is crucial to prevent undesired side reactions. Without protection, both amine groups of 1,3-diaminopropane could react with 4-fluorothalidomide, leading to the formation of a dimeric thalidomide product and a complex mixture of byproducts, significantly reducing the yield of the desired mono-substituted product.
Q3: What is the role of this compound in PROTACs?
A3: this compound serves as a versatile building block for PROTAC synthesis.[1] The thalidomide moiety acts as a ligand to recruit the E3 ubiquitin ligase Cereblon (CRBN).[1] The Boc-protected amine at the end of the linker can be deprotected under acidic conditions to allow for conjugation with a ligand that binds to a target protein of interest.[1]
Q4: Are there alternative linkers that can be used?
A4: Yes, various linkers with different lengths and compositions, such as those based on polyethylene (B3416737) glycol (PEG) or longer alkyl chains, are commonly used in PROTAC design to optimize the efficacy of the final degrader molecule.[2][3][] The choice of linker can significantly impact the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no product formation | 1. Inactive 4-fluorothalidomide. 2. Insufficient reaction temperature. 3. Inappropriate solvent. | 1. Verify the purity and integrity of the starting material. 2. Increase the reaction temperature. Temperatures between 90-130 °C have been shown to improve yields for similar reactions.[5] 3. Switch to a polar aprotic solvent like DMSO, which has been demonstrated to be superior to DMF for this type of SNAr reaction.[5] |
| Formation of a significant amount of byproduct 3 (4-dimethylamino-thalidomide) | Use of DMF as a solvent at elevated temperatures, leading to its decomposition into dimethylamine, which then reacts with 4-fluorothalidomide. | Replace DMF with DMSO as the reaction solvent.[6] |
| Formation of di-substituted thalidomide (homo-dimer) | 1. Incomplete mono-Boc protection of the diamine linker. 2. Use of excess diamine linker. | 1. Ensure the purity of the mono-Boc-protected 1,3-diaminopropane. 2. Use a slight excess (e.g., 1.1 equivalents) of the amine relative to 4-fluorothalidomide.[7] |
| Difficulty in purifying the final product | 1. Presence of unreacted starting materials. 2. Formation of polar byproducts. | 1. Utilize silica (B1680970) gel column chromatography for purification. A gradient elution with methanol (B129727) in dichloromethane (B109758) is often effective.[8] 2. An aqueous workup with saturated sodium bicarbonate and brine can help remove some impurities before chromatography.[8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the nucleophilic aromatic substitution reaction between 4-fluorothalidomide and mono-Boc-protected 1,3-diaminopropane.
Materials:
-
4-Fluorothalidomide
-
N-Boc-1,3-diaminopropane
-
Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-fluorothalidomide (1.0 eq) in DMSO, add N-Boc-1,3-diaminopropane (1.1 eq) and DIPEA (3.0 eq).[7]
-
Stir the reaction mixture at 90-110 °C for 12-16 hours.[5] Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with dichloromethane (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of 0-10% methanol in dichloromethane to yield this compound.
| Reactant/Reagent | Equivalents | Typical Yield |
| 4-Fluorothalidomide | 1.0 | 70-85% |
| N-Boc-1,3-diaminopropane | 1.1 | |
| DIPEA | 3.0 |
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to yield the free amine for subsequent conjugation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to obtain the deprotected product as a TFA salt.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Pathway from the synthesized intermediate to the final PROTAC molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Solubility of Thalidomide-Based PROTACs
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenge of low aqueous solubility of thalidomide-based Proteolysis Targeting Chimeras (PROTACs). Poor solubility can significantly hinder in vitro assays, cellular permeability, and oral bioavailability, thereby impeding the drug development process.[1][2] This guide provides practical troubleshooting advice and detailed experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why do my thalidomide-based PROTACs have such low aqueous solubility?
A1: The low solubility of thalidomide-based PROTACs is primarily due to their inherent molecular characteristics. These molecules are large and complex, often falling into the "beyond Rule of Five" (bRo5) chemical space.[1][2] Their structure, which includes a target protein ligand, a thalidomide-based E3 ligase ligand (for Cereblon, CRBN), and a linker, results in a high molecular weight and significant lipophilicity. This large, often hydrophobic surface area contributes to poor solubility in aqueous solutions.[1]
Q2: What is the first step I should take when I encounter a solubility issue with my PROTAC?
A2: The initial and most critical step is to prepare a stable, high-concentration stock solution in an appropriate organic solvent, most commonly dimethyl sulfoxide (B87167) (DMSO).[3] Subsequent dilutions into your aqueous experimental buffers should be done carefully to avoid precipitation. This process, often referred to as a "solvent exchange," is a fundamental technique for working with poorly soluble compounds. If precipitation occurs upon dilution, you will need to explore the use of co-solvents or other formulation strategies.[3]
Q3: My PROTAC precipitates out of my aqueous buffer during in vitro assays. What can I do?
A3: Precipitation during assays is a common problem and can lead to inaccurate and irreproducible results.[1] Here are several strategies to address this:
-
Co-solvents: Introduce a small percentage of a water-miscible organic co-solvent (e.g., ethanol, PEG 400) into your final assay buffer. Be cautious, as high concentrations of organic solvents can impact the biological assay.
-
pH Adjustment: If your PROTAC has ionizable groups, its solubility will be pH-dependent. For basic groups, lowering the pH (acidic buffer) will increase solubility, while for acidic groups, increasing the pH (basic buffer) will be beneficial.[3]
-
Use of Surfactants: Adding a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100, can help to solubilize the PROTAC through micelle formation.
-
Biorelevant Media: For studies related to oral absorption, consider using biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF), as PROTAC solubility can be significantly higher in these media compared to simple buffers.[4]
Q4: How can I improve the intrinsic solubility of my PROTAC molecule?
A4: Improving the intrinsic solubility involves chemical modification of the PROTAC structure itself. The linker is the most common site for modification.[5] Strategies include:
-
Incorporating Polar Functional Groups: Introducing polar groups such as hydroxyls, amines, or amides into the linker can increase hydrophilicity.
-
Using Hydrophilic Linkers: Replacing a hydrophobic alkyl linker with a more hydrophilic polyethylene (B3416737) glycol (PEG) linker is a widely used and effective strategy.[5][6]
Q5: What are some advanced formulation strategies to improve the solubility and bioavailability of my PROTAC for in vivo studies?
A5: For in vivo applications, advanced formulation techniques are often necessary. These include:
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the PROTAC in a polymer matrix (e.g., HPMCAS, PVP) in an amorphous state.[7][8] The amorphous form has higher energy and thus greater solubility than the crystalline form.[9]
-
Lipid-Based Formulations: These include Self-Emulsifying Drug Delivery Systems (SEDDS), which are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.
-
Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug stabilized by surfactants and polymers.
Quantitative Data on PROTAC Solubility
The following tables summarize the impact of different linkers and formulation strategies on the solubility of thalidomide-based PROTACs.
Table 1: Impact of Linker Modification on PROTAC Solubility
| PROTAC | Linker Type | Aqueous Solubility (µg/mL) | Reference |
| PROTAC 1 | Aliphatic | Very Low | [10] |
| PROTAC 2 | PEG-based | Higher than PROTAC 1 | [10] |
| AZ1 | Proprietary | 48.4 ± 2.6 (in FaSSIF) | [3] |
| AZ2 | Proprietary (different from AZ1) | 28.1 ± 5.2 (in FaSSIF) | [3] |
| AZ3 | Proprietary (different from AZ1/2) | 34.5 ± 7.7 (in FaSSIF) | [3] |
| AZ4 | Proprietary (different from AZ1/2/3) | 17.3 ± 1.6 (in FaSSIF) | [3] |
Table 2: Effect of Formulation on PROTAC Solubility
| PROTAC | Formulation | Solubility Enhancement | Reference |
| AZ1 | Amorphous Solid Dispersion (ASD) with HPMCAS (20% drug loading) | Up to 2-fold increase in drug supersaturation compared to pure amorphous drug | [7] |
| ARCC-4 | ASD with HPMCAS | Pronounced supersaturation without precipitation | [11][12] |
| ARV-825 | Self-Nano Emulsifying Preconcentrate (ARV-SNEP) | Significantly enhanced solubility in aqueous and biorelevant media | [11] |
Experimental Protocols
1. Kinetic Solubility Assay
This assay is a high-throughput method to determine the concentration at which a compound precipitates when rapidly diluted from a DMSO stock into an aqueous buffer.[9][13]
-
Materials:
-
PROTAC of interest
-
Anhydrous DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well plates (clear bottom for analysis)
-
Plate reader capable of nephelometry or UV-Vis spectroscopy
-
-
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure complete dissolution.
-
Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO to create a range of concentrations.
-
Transfer to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to the wells of a new 96-well plate containing a larger, fixed volume (e.g., 198 µL) of the aqueous buffer. This will result in a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) to detect precipitation.
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity or absorbance is observed compared to the buffer control.
-
2. Thermodynamic Solubility Assay
This assay measures the equilibrium solubility of a compound in a given solvent, which is considered its "true" solubility.[14][15]
-
Materials:
-
Solid PROTAC powder
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge or filtration device (e.g., 0.45 µm syringe filter)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
-
Procedure:
-
Sample Preparation: Add an excess amount of the solid PROTAC to a vial containing a known volume of the aqueous buffer.
-
Equilibration: Cap the vials and shake at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the samples at high speed or filter the suspension to remove any undissolved solid.
-
Quantification: Carefully take an aliquot of the clear supernatant and determine the concentration of the dissolved PROTAC using a validated analytical method (e.g., HPLC-UV or LC-MS) with a standard curve.
-
Result: The measured concentration is the thermodynamic solubility of the PROTAC in that specific buffer.
-
3. Preparation of Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This is a common laboratory-scale method for preparing ASDs.[16]
-
Materials:
-
PROTAC of interest
-
Polymer (e.g., HPMCAS, PVP)
-
A common volatile solvent that dissolves both the PROTAC and the polymer (e.g., methanol, acetone, or a mixture)
-
Rotary evaporator
-
Vacuum oven
-
-
Procedure:
-
Dissolution: Dissolve both the PROTAC and the polymer in the chosen solvent in a round-bottom flask. The drug-to-polymer ratio needs to be optimized (e.g., 1:4 by weight).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This should be done relatively quickly to prevent crystallization.
-
Drying: A thin film of the drug-polymer mixture will form on the wall of the flask. Further dry this film under high vacuum in a vacuum oven for at least 24 hours to remove any residual solvent.
-
Collection and Characterization: Scrape the solid material from the flask. The resulting powder is the ASD. It should be characterized by techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm its amorphous nature.
-
Visualizations
Caption: Mechanism of action of a thalidomide-based PROTAC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biopharmaceutical characterization of PROTACs: application of in vitro assays for solubility, dissolution, and precipitation assessment [uu.diva-portal.org]
- 5. precisepeg.com [precisepeg.com]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. benchchem.com [benchchem.com]
- 14. evotec.com [evotec.com]
- 15. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Optimizing Linker Length for Thalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of optimizing linker length for thalidomide-based Proteolysis Targeting Chimeras (PROTACs) for enhanced efficacy.
Frequently Asked Questions (FAQs)
Q1: How does linker length fundamentally impact the efficacy of a thalidomide-based PROTAC?
A1: The linker length is a critical determinant of PROTAC efficacy as it dictates the geometry and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase (Cereblon, CRBN).[1][][3][4][5] An optimal linker length facilitates a productive orientation of the target protein and CRBN, enabling efficient ubiquitination and subsequent degradation.[6][7] If the linker is too short, it may cause steric hindrance, preventing the formation of a stable ternary complex.[4][8] Conversely, a linker that is too long might not effectively bring the two proteins into sufficient proximity for ubiquitination to occur.[4][8]
Q2: What are the most common types of linkers used for thalidomide-based PROTACs?
A2: The most prevalent linkers are polyethylene (B3416737) glycol (PEG) and alkyl chains.[4][][10] These are favored for their flexibility, which can accommodate the formation of a productive ternary complex.[4][] The composition of the linker also influences the physicochemical properties of the PROTAC, such as solubility and cell permeability.[][3][11]
Q3: What is the "hook effect" and how does linker length influence it?
A3: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at high concentrations.[1][12][13] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-CRBN) rather than the productive ternary complex.[12][13][14] While the hook effect is an inherent characteristic of the PROTAC mechanism, a well-designed linker that promotes positive cooperativity in ternary complex formation can help mitigate its severity.[14][15]
Q4: Beyond length, what other linker properties should be considered during optimization?
A4: Besides length, linker composition, rigidity, and attachment points are crucial.[][3][]
-
Composition: Incorporating hydrophilic moieties like PEG can improve solubility, while more lipophilic groups can enhance cell permeability.[5][11]
-
Rigidity: Introducing rigid elements, such as cycloalkanes or triazoles, can pre-organize the PROTAC into a conformation favorable for ternary complex formation.[][15]
-
Attachment Points: The exit vector of the linker from both the target protein ligand and the thalidomide (B1683933) moiety significantly impacts the relative orientation of the recruited proteins.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low target protein degradation observed | 1. Inefficient Ternary Complex Formation: The linker may not be the optimal length or composition to bridge the target protein and CRBN effectively.[12] 2. Low Protein Expression: Insufficient levels of the target protein or CRBN in the cell line.[12] 3. Poor Cell Permeability: The PROTAC may not be efficiently entering the cells.[13][16] | 1. Synthesize and screen a library of PROTACs with varying linker lengths and compositions. [12] 2. Confirm protein expression levels using Western Blotting.[12] 3. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[13] |
| "Hook effect" observed at high concentrations | Formation of non-productive binary complexes (PROTAC-target or PROTAC-CRBN) is favored over the ternary complex at high PROTAC concentrations.[12][13] | Perform a full dose-response curve to identify the optimal concentration range for degradation.[13] Consider linker modifications to enhance ternary complex cooperativity.[15] |
| Poor solubility of the synthesized PROTAC | The overall lipophilicity of the PROTAC, influenced by the linker, is too high.[13][17] | 1. Incorporate more hydrophilic groups into the linker, such as PEG chains.[13] 2. Use a small amount of an organic co-solvent like DMSO for in vitro assays, ensuring the final concentration is not toxic to cells.[13] |
| Inconsistent results between biochemical and cellular assays | 1. Different Experimental Conditions: Biochemical assays with purified proteins may not fully represent the cellular environment.[12] 2. Cellular Factors: Intracellular protein concentrations, post-translational modifications, and efflux pumps can affect PROTAC performance in cells.[18] | Validate findings with a combination of in vitro and in-cell assays. Use orthogonal methods like TR-FRET and NanoBRET to confirm ternary complex formation in both settings.[12][18] |
Data Presentation: Impact of Linker Length on PROTAC Efficacy
The following tables summarize findings from studies on thalidomide-based PROTACs, illustrating the impact of linker length on degradation potency (DC50) and maximal degradation (Dmax).
Table 1: Effect of PEG Linker Length on BRD4 Degradation
| PROTAC | Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| PROTAC 1 | 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective.[1] |
| PROTAC 2 | 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency.[1] |
| PROTAC 3 | 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[1] |
| PROTAC 4 | 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[1] |
Note: This data is a synthesis of findings from multiple research articles. Direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 2: Hypothetical Data Illustrating Linker Length Optimization
| PROTAC ID | Linker Length (atoms) | Target Protein | DC50 (nM) | Dmax (%) |
| PROTAC A | 12 | Target X | >1000 | <20 |
| PROTAC B | 16 | Target X | 100 | 85 |
| PROTAC C | 21 | Target X | 3 | 96 |
| PROTAC D | 29 | Target X | 292 | 76 |
Note: This table presents hypothetical data based on trends reported in the literature to illustrate the impact of linker length. Actual values will vary depending on the specific PROTAC and experimental conditions.[13]
Experimental Protocols
1. Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.[3]
-
Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).[3] Include a vehicle control (e.g., DMSO).[3]
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[3][13]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel.[3] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the protein of interest and a loading control (e.g., GAPDH, β-actin).[16] Wash and incubate with an appropriate HRP-conjugated secondary antibody.[16]
-
Detection and Analysis: Detect the signal using an ECL substrate and quantify band intensities to determine the extent of protein degradation.[19]
2. Ternary Complex Formation Assays
These assays are crucial for confirming that the PROTAC can successfully bridge the target protein and E3 ligase.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This proximity-based assay measures the interaction between a donor fluorophore on one protein and an acceptor fluorophore on the other.[20][21] An increase in the FRET signal upon addition of the PROTAC indicates ternary complex formation.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): Similar to TR-FRET, this bead-based assay detects the formation of a ternary complex through the generation of a chemiluminescent signal when donor and acceptor beads are brought into close proximity by the PROTAC.[22]
-
Surface Plasmon Resonance (SPR): This technique can measure the binding kinetics of the PROTAC to one protein and the subsequent recruitment of the second protein to form the ternary complex on a sensor chip.[3]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinities and thermodynamics of both binary and ternary complex formation.[3][18]
-
NanoBRET™ Assay: This live-cell assay measures ternary complex formation by detecting energy transfer from a NanoLuc® luciferase-tagged protein (donor) to a fluorescently labeled HaloTag® fusion protein (acceptor).[18][23][24]
3. In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce ubiquitination of the target protein.[25]
-
Reaction Setup: Combine the purified target protein, E3 ligase complex (CRBN), E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and ATP in a reaction buffer.[26]
-
PROTAC Addition: Add the PROTAC at various concentrations.
-
Incubation: Incubate the reaction at 37°C to allow for ubiquitination to occur.[19]
-
Analysis: Stop the reaction and analyze the ubiquitination of the target protein by Western blot using an anti-ubiquitin antibody or by other methods such as AlphaLISA.[25][26]
Visualizations
Caption: PROTAC mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 10. Linker Design and Optimization protocol v1 [protocols.io]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - AR [thermofisher.com]
- 21. m.youtube.com [m.youtube.com]
- 22. resources.revvity.com [resources.revvity.com]
- 23. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 24. Ternary Complex Formation [worldwide.promega.com]
- 25. Ubiquitination Assay - Profacgen [profacgen.com]
- 26. bpsbioscience.com [bpsbioscience.com]
How to prevent side reactions during thalidomide linker conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during thalidomide (B1683933) linker conjugation for the synthesis of molecules such as PROTACs (Proteolysis Targeting Chimeras).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common side reactions during thalidomide linker conjugation, and how can I prevent them?
A1: Several side reactions can occur, leading to low yields and impure products. The most prevalent issues include:
-
Epimerization: Thalidomide and its derivatives are chiral, but the stereocenter is prone to racemization under basic conditions or at high temperatures due to an acidic proton on the glutarimide (B196013) ring.[1][2][] Since only the (S)-enantiomer is responsible for the potent biological activity of some derivatives, controlling stereochemistry is crucial.[4][5]
-
Prevention:
-
Use mild reaction conditions and avoid strong bases and high temperatures where possible.
-
Carefully select reagents and reaction sequences to minimize exposure to conditions that promote epimerization.
-
-
-
Phthalimide and Glutarimide Ring Opening: The imide rings in thalidomide are susceptible to cleavage under both acidic and basic conditions.[6] This instability can severely limit the choice of compatible protecting groups and deprotection conditions.[6]
-
Prevention:
-
Employ neutral or near-neutral reaction conditions.
-
If acidic or basic conditions are unavoidable, limit the reaction time and temperature.
-
Choose protecting groups that can be removed under mild, neutral conditions.
-
-
-
Solvent-Induced Byproducts (e.g., with DMF): When using dimethylformamide (DMF) as a solvent with amine nucleophiles, a formylation side reaction can occur. This leads to the generation of dimethylamine, which can then competitively react with the thalidomide precursor (e.g., 4-fluorothalidomide), reducing the yield of the desired product.[7]
-
Prevention:
-
Replace DMF with a less reactive solvent like dimethyl sulfoxide (B87167) (DMSO). Studies have shown that DMSO can significantly improve yields and reduce byproduct formation.[8][9]
-
-
-
Poor Chemoselectivity with Alkylating Agents: The alkylation of pomalidomide (B1683931) with alkyl halides can lead to low yields and poor chemoselectivity.[10] Additionally, acylation of the imide nitrogen can occur as a side reaction.[10]
-
Prevention:
-
Consider alternative conjugation strategies such as nucleophilic aromatic substitution (SNAr) on a fluorinated thalidomide precursor, which often provides better yields and selectivity.[8]
-
Employ protecting groups on other reactive sites of the linker or protein-of-interest (POI) ligand to ensure the desired reaction occurs.
-
-
Q2: My reaction yield is very low. What are the likely causes and how can I improve it?
A2: Low yields are a common problem and can often be traced back to suboptimal reaction conditions or the choice of reactants.
-
Troubleshooting Steps:
-
Solvent Choice: As mentioned, DMF can be problematic. Switching to DMSO has been shown to dramatically improve yields in SNAr reactions with 4-fluorothalidomide.[8][9]
-
Temperature Optimization: The optimal reaction temperature can vary significantly depending on the nucleophile. For example, in the reaction of amines with 4-fluoropomalidomide, secondary amines often react more efficiently at lower temperatures (e.g., 90°C), while primary amines may require higher temperatures (e.g., 130°C) to achieve good yields.[8]
-
Nucleophile Reactivity: Secondary amines have been shown to be more reactive nucleophiles than primary amines in SNAr reactions with 4-fluorothalidomide, generally resulting in higher yields under optimized conditions.[8]
-
Protecting Groups: If your linker or POI ligand has multiple reactive sites, the use of protecting groups (e.g., Boc for amines) is a reliable strategy to prevent side reactions and improve the yield of the desired conjugate, although this adds steps to the synthesis.[8]
-
Data Presentation: Optimizing Reaction Conditions
The choice of solvent and reaction temperature is critical for maximizing yields and minimizing side products. The following tables summarize data from studies on the nucleophilic aromatic substitution (SNAr) of 4-fluoropomalidomide.
Table 1: Effect of Solvent on Reaction Yield
| Amine Nucleophile | Solvent | Temperature (°C) | Yield (%) | Reference |
| Propargylamine | DMF | 80 | 25 | [7] |
| Propargylamine | DMSO | 80 | 84 | [9] |
Table 2: Effect of Temperature on Yield for Primary vs. Secondary Amines in DMSO
| Amine Nucleophile | Temperature (°C) | Yield (%) | Reference |
| Primary Amine (example) | 50 | Low | [8] |
| Primary Amine (example) | 130 | 71 | [8] |
| Secondary Amine (example) | 50 | High | [8] |
| Secondary Amine (example) | 90 | 94 | [8] |
Experimental Protocols
Protocol: Synthesis of a Pomalidomide-Linker Conjugate via SNAr Reaction
This protocol describes a general method for the conjugation of an amine-containing linker to 4-fluorothalidomide, adapted from optimized procedures.[8][11]
Materials:
-
4-Fluorothalidomide
-
Amine-containing linker (e.g., 5-azidopentan-1-amine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 4-fluorothalidomide (1.0 eq) in anhydrous DMSO, add the amine-containing linker (1.2 eq) and DIPEA (3.0 eq).
-
Heat the reaction mixture to the optimized temperature (e.g., 90-110°C for secondary amines, potentially higher for primary amines) and stir for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., 0-10% methanol (B129727) in dichloromethane) to yield the pure pomalidomide-linker conjugate.[11]
Analytical Characterization:
The structure and purity of the final product should be confirmed by:
-
¹H NMR and ¹³C NMR
-
High-Resolution Mass Spectrometry (HRMS)
-
High-Performance Liquid Chromatography (HPLC) to determine purity[12][13][14]
Visualizations
Diagram 1: Common Side Reactions in Thalidomide Linker Conjugation
Caption: Key side reactions to avoid during conjugation.
Diagram 2: PROTAC Mechanism of Action Workflow
Caption: PROTAC-induced targeted protein degradation pathway.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Thalidomide - Wikipedia [en.wikipedia.org]
- 4. wjbphs.com [wjbphs.com]
- 5. acs.org [acs.org]
- 6. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 8. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. CN102924432A - Preparation method of high-purity thalidomide - Google Patents [patents.google.com]
- 13. "Determination of Thalidomide by High Performance Liquid Chromatography" by Xiaoxia Yang, Zeping Hu et al. [digitalcommons.usf.edu]
- 14. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Thalidomide-NH-(CH2)3-NH-Boc in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Thalidomide-NH-(CH2)3-NH-Boc in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concerns for this molecule arise from the two key structural components: the thalidomide (B1683933) core and the Boc-protected amine linker.
-
Thalidomide Core: The glutarimide (B196013) and phthalimide (B116566) rings of the thalidomide moiety are susceptible to hydrolysis, especially under basic or strongly acidic conditions. This can lead to the opening of one or both rings, generating various degradation products.
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is sensitive to acidic conditions and can be cleaved, exposing the primary amine. While generally stable to bases and nucleophiles, prolonged exposure to harsh conditions should be avoided.[1][2]
Q2: What are the expected degradation products of this compound?
A2: Degradation is likely to occur at the thalidomide core through hydrolysis. The primary degradation products would be analogs of the known hydrolytic derivatives of thalidomide, where the core structure is modified, but the linker remains attached. At a pH of 6.0 and above, the amide bonds in the thalidomide structure are susceptible to cleavage by hydroxide (B78521) ions.[3]
Q3: In which solvents is this compound expected to be most stable?
Q4: What is the recommended storage condition for stock solutions of this compound?
A4: For similar commercially available thalidomide-linker conjugates, storage at -20°C for up to one month and -80°C for up to six months is recommended for stock solutions.[4][5] It is also advisable to protect the solutions from light.[5] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity or inconsistent experimental results. | Degradation of the compound in the experimental solution. | - Verify the pH of your buffers. Avoid basic conditions (pH > 7.4) where thalidomide hydrolysis is more rapid. - Prepare fresh solutions before each experiment. - Analyze the purity of your working solution using HPLC to check for degradation products. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Hydrolysis of the thalidomide rings or cleavage of the Boc protecting group. | - Characterize the unexpected peaks by mass spectrometry to identify potential degradation products. - If acidic conditions are used in your experiment or analysis, consider the possibility of Boc group cleavage. - Run a forced degradation study (see Experimental Protocols) to identify potential degradation products under your experimental conditions. |
| Precipitation of the compound in aqueous buffers. | Low aqueous solubility of the compound. | - Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment. - The use of co-solvents or solubility enhancers like cyclodextrins has been shown to improve the solubility of thalidomide.[6] |
Stability Data Summary
While specific quantitative data for this compound is not publicly available, the following tables summarize the stability of thalidomide and its N-alkyl analogs, which can provide insights into the expected stability profile.
Table 1: Half-life of Thalidomide and its N-Alkyl Analogs in Phosphate Buffer [7]
| Compound | pH | Temperature (°C) | Half-life (hours) |
| Thalidomide | 6.4 | 32 | 25 - 35 |
| N-Alkyl Analogs | 6.4 | 32 | 25 - 35 |
Table 2: Stability of Thalidomide in Human Plasma [8]
| Compound | Half-life in Human Plasma (hours) |
| Thalidomide | < 2 |
| Thalidomide Analogs | > 2 (improved stability) |
Experimental Protocols
Protocol 1: General Workflow for Stability Assessment using HPLC
This protocol outlines a general method for assessing the stability of this compound in a specific solution.
-
Solution Preparation: Prepare a solution of the compound at a known concentration in the desired buffer or solvent.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into an HPLC system to obtain the initial peak area or concentration.
-
Incubation: Store the solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution and analyze them by HPLC.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area to determine the percentage of the compound remaining.
A stability-indicating HPLC method should be used, which is capable of separating the parent compound from its potential degradation products.[9]
Protocol 2: Forced Degradation Study
To identify potential degradation products and understand the degradation pathways, a forced degradation study can be performed.
-
Stress Conditions: Expose solutions of the compound to various stress conditions, including:
-
Acidic: 0.1 N HCl at room temperature and elevated temperature (e.g., 60°C).
-
Basic: 0.1 N NaOH at room temperature.
-
Oxidative: 3% H2O2 at room temperature.
-
Thermal: Elevated temperature (e.g., 60°C) in a neutral solution.
-
Photolytic: Exposure to UV light.
-
-
Analysis: Analyze the stressed samples by LC-MS to identify and characterize the degradation products.
Visualizations
Degradation Pathway of the Thalidomide Core
The following diagram illustrates the hydrolytic degradation pathway of the thalidomide core, which is a primary concern for the stability of this compound.
Caption: Hydrolytic degradation of the thalidomide core.
Experimental Workflow for Stability Testing
This diagram outlines a typical workflow for assessing the stability of a compound in solution.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijirmf.com [ijirmf.com]
Technical Support Center: Purification of Crude Thalidomide-NH-(CH2)3-NH-Boc
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude Thalidomide-NH-(CH2)3-NH-Boc.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities depend on the synthetic route, but typically include:
-
Unreacted starting materials: Such as 4-aminophthalimide (B160930) and the Boc-protected diamine linker.
-
Di-substituted byproducts: Where two thalidomide (B1683933) molecules react with the diamine linker.
-
Products of Boc-deprotection: If the reaction is exposed to acidic conditions, the Boc group can be prematurely removed.[1]
-
Solvent-related impurities: Residual solvents from the reaction.
Q2: What are the recommended purification methods for this compound?
A2: The most common and effective purification methods are:
-
Flash column chromatography: Using a silica (B1680970) gel stationary phase is a widely used technique for purifying PROTAC linkers and similar molecules.[2][3]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This method is suitable for achieving high purity, especially for challenging separations.[2][3]
-
Recrystallization: This can be an effective method if a suitable solvent system is identified. For thalidomide and its derivatives, solvents like dimethyl sulfoxide (B87167) (DMSO) mixed with an alcohol can be effective.[4][5]
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation of your compound from impurities during column chromatography. For all purification methods, it is recommended to analyze the fractions by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the presence of the desired product and assess its purity.
Troubleshooting Guide
Problem 1: Low yield after purification.
| Possible Cause | Suggested Solution |
| Product is lost during extraction. | Ensure the pH of the aqueous layer is optimized for the extraction of your compound. Multiple extractions with a smaller volume of organic solvent are often more effective than a single extraction with a large volume. |
| Improper column chromatography conditions. | The polarity of the solvent system may be too high, causing your product to elute too quickly with impurities. Try a less polar solvent system. Conversely, if the product is not eluting, gradually increase the polarity. |
| Product precipitation during purification. | If the product is poorly soluble in the chosen solvent system, it may precipitate on the column or in the collection tubes. Try a different solvent system or perform the purification at a slightly elevated temperature. |
| Degradation of the compound. | Thalidomide and its derivatives can be sensitive to certain conditions. Avoid prolonged exposure to strong acids or bases. The Boc protecting group is particularly sensitive to acidic conditions.[1] |
Problem 2: The purified product is still impure.
| Possible Cause | Suggested Solution |
| Co-elution of impurities in column chromatography. | If an impurity has a similar polarity to your product, it may co-elute. Try a different solvent system or a different stationary phase (e.g., alumina).[6] Alternatively, preparative HPLC may be necessary for separation. |
| Incomplete removal of a di-substituted byproduct. | The di-substituted byproduct is often less polar than the desired mono-substituted product. A less polar solvent system during column chromatography may help to improve separation. |
| Presence of residual solvent. | After purification, ensure the product is thoroughly dried under high vacuum to remove any residual solvents. |
Experimental Protocols
1. Flash Column Chromatography (Silica Gel)
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of methanol (B129727) in dichloromethane (B109758) (DCM) is often effective. A typical starting gradient would be 0-5% methanol in DCM, gradually increasing the methanol concentration as needed. Another option is a gradient of ethyl acetate (B1210297) in petroleum ether.[7]
-
Procedure:
-
Dissolve the crude product in a minimal amount of DCM.
-
Adsorb the dissolved product onto a small amount of silica gel.
-
Allow the solvent to evaporate, resulting in a dry powder.
-
Load the dry powder onto the top of the prepared silica gel column.
-
Begin eluting with the chosen solvent system, starting with low polarity.
-
Collect fractions and monitor by TLC or LC-MS.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
2. Preparative HPLC
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water (both often containing 0.1% trifluoroacetic acid (TFA) or formic acid) is typical.
-
Procedure:
-
Dissolve the crude or partially purified product in a suitable solvent (e.g., DMSO, methanol).
-
Filter the solution to remove any particulate matter.
-
Inject the solution onto the preparative HPLC system.
-
Collect fractions corresponding to the product peak.
-
Lyophilize or evaporate the solvent from the pure fractions.
-
Visual Guides
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for column chromatography impurities.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102924432A - Preparation method of high-purity thalidomide - Google Patents [patents.google.com]
- 5. CN110498788B - Preparation method of high-purity thalidomide alpha crystal form - Google Patents [patents.google.com]
- 6. sciforum.net [sciforum.net]
- 7. beilstein-journals.org [beilstein-journals.org]
Refining reaction conditions for Boc deprotection without degrading thalidomide
Welcome to the technical support center for the selective deprotection of Boc-protected amines in the presence of the thalidomide (B1683933) scaffold. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to mitigate the degradation of the acid-sensitive thalidomide core during Boc removal.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns when performing Boc deprotection on a molecule containing a thalidomide moiety?
A1: The main concern is the acid-lability of the thalidomide structure itself. The glutarimide (B196013) and phthalimide (B116566) rings are susceptible to hydrolysis under acidic conditions, which are typically used for Boc deprotection. This can lead to the opening of one or both rings, resulting in undesired byproducts and loss of biological activity.[1][2]
Q2: Which parts of the thalidomide molecule are most sensitive to acidic conditions?
A2: Both the glutarimide and phthalimide rings contain amide bonds that can be hydrolyzed. The glutarimide ring is particularly susceptible to opening under alkaline conditions, but both rings can be compromised by strong acids commonly used for Boc deprotection, such as high concentrations of trifluoroacetic acid (TFA).[1][3]
Q3: Can standard Boc deprotection conditions, like 20-50% TFA in dichloromethane (B109758) (DCM), be used for thalidomide-containing compounds?
A3: While standard high-concentration TFA protocols may lead to some degradation of thalidomide, they are sometimes used, particularly in the synthesis of PROTACs where the Boc-protected thalidomide derivative is a common intermediate. However, careful optimization of reaction time and temperature is crucial to minimize byproduct formation. Milder conditions are generally recommended to ensure the integrity of the thalidomide core.
Q4: What are the potential degradation products of thalidomide under acidic Boc deprotection conditions?
A4: The primary degradation products result from the hydrolysis of the imide bonds. This can lead to the opening of the glutarimide ring to form a glutamine derivative, or the opening of the phthalimide ring to form a phthalamic acid derivative. In some cases, both rings may be hydrolyzed.
Troubleshooting Guide
This section addresses specific issues that may arise during the Boc deprotection of thalidomide derivatives and provides guidance on how to resolve them.
Problem 1: Significant degradation of the thalidomide starting material is observed by LC-MS or TLC analysis.
-
Possible Cause: The acidic conditions are too harsh for the thalidomide scaffold.
-
Solution:
-
Reduce Acid Concentration: Lower the concentration of TFA in DCM. Start with 5-10% TFA and monitor the reaction closely.
-
Switch to a Milder Acid: Consider using milder acidic reagents such as 4M HCl in 1,4-dioxane (B91453), aqueous phosphoric acid, or p-toluenesulfonic acid (pTSA).[4][5]
-
Control Temperature: Perform the reaction at 0 °C to slow down the rate of both deprotection and degradation.
-
Minimize Reaction Time: Carefully monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
-
Problem 2: The Boc deprotection is incomplete, with a significant amount of starting material remaining.
-
Possible Cause: The acidic conditions are too mild to efficiently remove the Boc group.
-
Solution:
-
Gradually Increase Acid Strength: If you started with very mild conditions, incrementally increase the acid concentration or switch to a slightly stronger, yet still controlled, acidic system.
-
Increase Reaction Time or Temperature: Allow the reaction to proceed for a longer duration at a controlled temperature (e.g., let it slowly warm to room temperature from 0 °C).
-
Ensure Anhydrous Conditions: Water can sometimes interfere with the efficiency of acid-mediated deprotection in organic solvents. Ensure your solvent and reagents are dry.
-
Problem 3: Formation of multiple unidentified byproducts.
-
Possible Cause: Complex degradation pathways or side reactions are occurring. The tert-butyl cation generated during deprotection can potentially alkylate the electron-rich phthalimide ring.
-
Solution:
-
Use a Scavenger: Add a cation scavenger, such as triethylsilane (TES) or anisole, to the reaction mixture. These will trap the tert-butyl cation and prevent it from reacting with your product.
-
Simplify the Reaction Mixture: Re-evaluate the necessity of all components in your reaction. Sometimes additives or impurities can contribute to side reactions.
-
Purification Strategy: Develop a robust purification method (e.g., flash chromatography with a suitable solvent system or preparative HPLC) to isolate the desired product from the byproducts.
-
Data Presentation: Comparison of Boc Deprotection Conditions
The following table summarizes various acidic conditions for Boc deprotection and their potential impact on the thalidomide scaffold, based on literature precedents.
| Reagent/Condition | Relative Acidity | Expected Deprotection Rate | Potential for Thalidomide Degradation | Recommendations |
| 20-50% TFA in DCM, RT | High | Fast | High | Use with caution, minimize reaction time, and consider for robust derivatives. |
| 5-10% TFA in DCM, 0 °C to RT | Moderate | Moderate | Moderate | A good starting point for optimization to balance deprotection and stability. |
| 4M HCl in 1,4-Dioxane, RT | Moderate | Moderate | Moderate | A common alternative to TFA; may offer a different selectivity profile. |
| 85% Phosphoric Acid in THF | Mild | Slow to Moderate | Low | A greener and milder option suitable for sensitive substrates.[5] |
| p-Toluenesulfonic Acid (pTSA) | Mild | Slow to Moderate | Low | Another mild Brønsted acid that can be effective for deprotection.[4] |
Experimental Protocols
Protocol 1: Mild Boc Deprotection using 10% TFA in DCM
-
Dissolution: Dissolve the Boc-protected thalidomide derivative in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 10% (v/v).
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) every 15-30 minutes.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Work-up: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane
-
Dissolution: Dissolve the Boc-protected thalidomide derivative in a minimal amount of 1,4-dioxane.
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by trituration with diethyl ether and collected by filtration.
-
Neutralization (Optional): If the free amine is required, dissolve the hydrochloride salt in a suitable solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃ solution), followed by extraction with an organic solvent.
-
Purification: Purify the product as needed by flash column chromatography or recrystallization.
Visualizations
The following diagrams illustrate the key chemical structures and a logical workflow for troubleshooting Boc deprotection of thalidomide derivatives.
Caption: Key molecular components in the reaction.
Caption: A logical workflow for troubleshooting.
References
Validation & Comparative
A Comparative Guide to CRBN Ligands: Evaluating Thalidomide-NH-(CH2)3-NH-Boc in the Landscape of Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the strategic selection of a Cereblon (CRBN) E3 ligase ligand is a critical determinant for the successful development of potent and selective proteolysis-targeting chimeras (PROTACs). This guide provides an objective comparison of Thalidomide-NH-(CH2)3-NH-Boc, a versatile building block for PROTAC synthesis, with other well-characterized CRBN ligands such as lenalidomide (B1683929) and pomalidomide. Supported by experimental data, this document details the performance of these ligands, outlines methodologies for their evaluation, and visualizes the key biological pathways and experimental workflows.
Performance Overview of CRBN Ligands
Thalidomide (B1683933) and its analogs, including lenalidomide and pomalidomide, are foundational ligands for recruiting the CRBN E3 ubiquitin ligase. These immunomodulatory drugs (IMiDs) function as "molecular glues," inducing the proximity of CRBN to neosubstrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), leading to their ubiquitination and subsequent proteasomal degradation.[1][2][3]
This compound is a derivative of thalidomide designed for the facile synthesis of PROTACs. The Boc-protected aminopropyl linker at the C4 position of the phthalimide (B116566) ring allows for straightforward conjugation to a target protein ligand after deprotection.[4] While direct binding and degradation data for the standalone deprotected aminopropyl-thalidomide are not extensively published, its performance can be inferred from PROTACs utilizing this or similar linker structures. The choice of the linker attachment point on the thalidomide scaffold has been shown to significantly influence the efficacy of the resulting PROTAC.[5]
Quantitative Data Presentation
The following table summarizes the performance of various CRBN ligands when incorporated into PROTACs, focusing on their degradation efficiency (DC50) and maximal degradation (Dmax) of target proteins. It is important to note that a direct comparison is most accurate when the target protein and linker composition are consistent.
| CRBN Ligand Scaffold | PROTAC Name/Reference | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Key Observations |
| Thalidomide (with aminopropyl linker) | Representative C4 aminoalkyl linked PROTACs[5] | Various | Various | Potent, often in the low nM range | >90 | C4-position attachment generally provides good aqueous stability and potent degradation.[5] |
| Lenalidomide | BETd-260[6] | BRD4 | MM1.S | <1 | >95 | Often demonstrates high potency in degrading BET proteins. |
| Pomalidomide | ARV-825[6] | BRD4 | MM1.S | ~5 | >95 | A widely used and potent CRBN ligand for PROTAC development. |
| Novel Ligands (e.g., Phenyl Dihydrouracil) | Not specified | Various | Various | Potent degradation | High | Offers an alternative scaffold that may overcome limitations of IMiD-based ligands, such as potential for racemization. |
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and methodologies discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows.
Caption: CRBN-mediated protein degradation by a thalidomide-based PROTAC.
Caption: A typical experimental workflow for PROTAC development and evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of CRBN ligands and their corresponding PROTACs.
CRBN Binding Assay: Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of a CRBN ligand.
Materials:
-
Purified recombinant CRBN protein (or its thalidomide-binding domain)
-
CRBN ligand (e.g., deprotected Thalidomide-NH-(CH2)3-NH2)
-
Isothermal titration calorimeter
-
Assay buffer (e.g., PBS or HEPES, pH 7.4)
Protocol:
-
Sample Preparation:
-
Thoroughly dialyze both the CRBN protein and the ligand into the same assay buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the protein and ligand solutions.
-
Degas both solutions immediately before the experiment to prevent air bubbles.
-
-
ITC Experiment Setup:
-
Load the CRBN protein solution into the sample cell of the calorimeter (typically at a concentration of 10-20 µM).
-
Load the ligand solution into the injection syringe (typically at a concentration 10-20 times that of the protein).
-
-
Titration:
-
Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.
-
Perform an initial injection of a small volume to avoid artifacts from syringe placement.
-
Carry out a series of injections of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection to generate a binding isotherm.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) from the obtained values.
-
Protein Degradation Assay: Western Blot
Objective: To quantify the degradation of a target protein in cells treated with a CRBN-based PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clear the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Ternary Complex Formation Assay: NanoBRET™ Target Engagement Assay
Objective: To measure the formation of the ternary complex (Target-PROTAC-CRBN) in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-CRBN and HaloTag®-Target Protein
-
Transfection reagent
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
Luminometer capable of measuring BRET
Protocol:
-
Cell Transfection:
-
Co-transfect cells with the NanoLuc®-CRBN and HaloTag®-Target Protein expression vectors.
-
Seed the transfected cells into a white, 96-well assay plate.
-
-
Assay and Treatment:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Add the PROTAC at various concentrations to the wells.
-
Add the Nano-Glo® Live Cell Substrate.
-
-
Signal Detection and Analysis:
-
Measure the donor (NanoLuc®, 460nm) and acceptor (HaloTag® 618, >600nm) signals.
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
An increase in the BRET ratio indicates the formation of the ternary complex. Plot the ratio against the PROTAC concentration to determine the EC50 of complex formation.
-
References
- 1. beyondspringpharma.com [beyondspringpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Thalidomide vs. Pomalidomide-Based Linkers for PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted drug discovery. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins.[1][2] A critical component of a PROTAC is the E3 ligase ligand, which hijacks an E3 ubiquitin ligase to tag the protein of interest (POI) for destruction. Among the most widely used E3 ligases is Cereblon (CRBN), which is effectively recruited by derivatives of immunomodulatory drugs (IMiDs) such as thalidomide (B1683933) and pomalidomide (B1683931).[3][4]
The choice between a thalidomide or pomalidomide-based linker significantly influences a PROTAC's efficacy, selectivity, and overall performance. This guide provides an objective comparison of these two scaffolds, supported by experimental data and detailed methodologies, to aid researchers in the rational design of potent and selective protein degraders.
Core Comparison: Pomalidomide's Potency Advantage
While both thalidomide and pomalidomide effectively recruit CRBN, pomalidomide has emerged as a preferred ligand in many PROTAC applications due to several key advantages.[1] Pomalidomide generally exhibits a stronger binding affinity for CRBN, which can translate to more efficient formation of the ternary complex (POI-PROTAC-CRBN) and consequently, more potent protein degradation.[1][5]
Furthermore, the inherent chemical structure of pomalidomide offers a convenient and versatile point for linker attachment at the C5 position of the phthalimide (B116566) ring.[6][7] This strategic modification has been shown to mitigate the off-target degradation of endogenous zinc finger (ZF) proteins, a known liability for some earlier-generation CRBN-based PROTACs.[6][7]
Data Presentation
The following tables summarize key quantitative data comparing the intrinsic properties of thalidomide and pomalidomide as CRBN ligands and their performance when incorporated into PROTACs.
Table 1: Comparative Binding Affinities to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Pomalidomide | ~157 nM[5] | 1.2 µM[8] | Competitive Titration[5], TR-FRET[8] |
| Thalidomide | ~250 nM[5] | - | Competitive Titration[5] |
| Lenalidomide | ~178 nM[8] | 1.5 µM[8] | Competitive Titration, TR-FRET[8] |
Note: Data is compiled from different studies and experimental conditions may vary. Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity, with lower values indicating stronger binding.
Table 2: Performance Comparison of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1[3] | > 95[3] |
| Representative VHL-based PROTAC | VHL Ligand | BRD4 | VCaP | 1.0[3] | Not Specified[3] |
Note: This table illustrates the high potency of a pomalidomide-based PROTAC. Direct comparison is challenging due to different cell lines and experimental setups. DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.[4]
Mandatory Visualization
Experimental Protocols
Detailed and reproducible methodologies are crucial for the evaluation and comparison of PROTACs.
Western Blot for Protein Degradation (DC50/Dmax Determination)
Objective: To quantify the dose-dependent degradation of a target protein and determine the half-maximal degradation concentration (DC50) and maximum degradation (Dmax).[6]
Methodology:
-
Cell Plating and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 18-24 hours).[9]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to the cells.[9]
-
Protein Quantification: Collect the cell lysates and clarify them by centrifugation. Determine the protein concentration of each lysate using a BCA assay.[10]
-
Immunoblotting: Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Subsequently, wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody.[9][10]
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin).[9]
-
Data Interpretation: Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[9]
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
Objective: To quantify the formation, stability, and kinetics of the POI-PROTAC-E3 ligase ternary complex.[11]
Methodology:
-
Protein Immobilization: Immobilize the purified E3 ligase (e.g., CRBN-DDB1 complex) onto an SPR sensor chip.
-
Analyte Injection: In the first step, inject the PROTAC at various concentrations over the chip surface to measure its binary interaction with the E3 ligase.
-
Ternary Complex Formation: In a subsequent step, inject a constant concentration of the purified target protein (POI) pre-mixed with varying concentrations of the PROTAC over the E3 ligase-immobilized surface.
-
Data Acquisition: Monitor the change in response units (RU) over time, which corresponds to the binding and dissociation of the analytes.
-
Data Analysis: Fit the sensorgram data to appropriate kinetic models to determine the association (kon) and dissociation (koff) rate constants, and the dissociation constant (Kd) for both binary and ternary complex interactions. Calculate the cooperativity factor (alpha), which indicates whether the binding of the POI to the PROTAC-E3 ligase complex is enhanced (alpha > 1) or diminished (alpha < 1) compared to its binary interaction.[11]
Mass Spectrometry-Based Proteomics for Selectivity Profiling
Objective: To obtain an unbiased, proteome-wide view of protein abundance changes following PROTAC treatment, enabling the identification of both on-target and off-target degradation events.[3]
Methodology:
-
Sample Preparation: Treat cells with the PROTAC at a specific concentration (e.g., 10x DC50) and a vehicle control for a defined time period. Harvest the cells, lyse them, and extract the proteins.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Peptide Labeling (Optional but Recommended): For quantitative comparison, label the peptides from different treatment groups with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments.
-
Data Analysis: Use specialized software to search the acquired spectral data against a protein database to identify and quantify the corresponding proteins. Compare the protein abundance between the PROTAC-treated and vehicle-treated samples to identify proteins that are significantly downregulated, indicating potential degradation events.[10]
Conclusion
The selection of an E3 ligase ligand is a critical decision in the design of a PROTAC. Pomalidomide often presents a more advantageous starting point compared to thalidomide, primarily due to its higher intrinsic binding affinity for CRBN, which frequently leads to more potent protein degraders.[1][5] Moreover, the ability to functionalize pomalidomide at the C5 position provides a strategic handle to enhance selectivity and mitigate off-target degradation of neosubstrates like zinc finger proteins.[6][7]
However, the "best" choice is not universal and remains context-dependent. The interplay between the E3 ligase ligand, the linker, and the warhead for the target protein ultimately dictates the stability and geometry of the ternary complex, which is a key determinant of degradation efficiency.[12] Therefore, the comprehensive experimental validation outlined in this guide is essential for making informed decisions and optimizing the development of novel, effective, and safe PROTAC therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validating Cereblon Engagement: A Comparative Guide to Cell-Based Assays
For researchers, scientists, and drug development professionals, confirming the engagement of small molecules with Cereblon (CRBN), a critical E3 ubiquitin ligase component, is a pivotal step in the development of targeted protein degraders such as PROTACs and molecular glues. This guide provides an objective comparison of key cell-based assays used to validate CRBN engagement, supported by experimental data and detailed protocols to aid in assay selection and implementation.
Introduction to Cereblon and its Role in Targeted Protein Degradation
Cereblon is the substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4-CRBN). Small molecule binders can modulate the substrate specificity of CRBN, leading to the ubiquitination and subsequent proteasomal degradation of target proteins. This mechanism is harnessed by a new class of therapeutics to eliminate disease-causing proteins. Validating that a compound effectively engages CRBN in a cellular context is therefore essential for the development of these novel drugs.
This guide will compare the following widely used cell-based assays for validating CRBN engagement:
-
NanoBRET™ Target Engagement Assay: A proximity-based assay that measures the displacement of a fluorescent tracer from a NanoLuc®-CRBN fusion protein.
-
HiBiT Protein Degradation Assay: A quantitative method to measure the degradation of a target protein, an indirect but crucial readout of successful CRBN engagement by a degrader.
-
Western Blotting for DC50 and Dmax Determination: A conventional and widely used method to quantify protein degradation.
-
Alternative Methods: A brief overview of Fluorescence Polarization (FP) and Cellular Thermal Shift Assay (CETSA).
Comparison of Key Cell-Based Assays for CRBN Engagement
The selection of an appropriate assay depends on various factors, including the specific research question, available instrumentation, desired throughput, and cost. The following table summarizes the key features of the primary assays discussed in this guide.
| Feature | NanoBRET™ Target Engagement | HiBiT Protein Degradation | Western Blotting |
| Principle | Bioluminescence Resonance Energy Transfer (BRET) | Enzyme complementation (NanoLuc® luciferase) | Immunodetection of protein bands |
| Readout | Direct binding of compound to CRBN | Indirect measure of CRBN engagement via protein degradation | Protein degradation |
| Primary Data | IC50 (in-cell affinity) | DC50 (potency of degradation), Dmax (efficacy of degradation), degradation kinetics | DC50, Dmax |
| Throughput | High (384-well compatible)[1] | High (384-well compatible) | Low to medium |
| Sensitivity | High | Very High | Moderate |
| Quantitative | Yes | Yes | Semi-quantitative to quantitative |
| Live-cell analysis | Yes[2] | Yes | No (requires cell lysis) |
| Cost | Moderate to high (requires specific reagents and instrument) | Moderate (requires specific reagents and luminometer) | Low to moderate |
| Ease of Use | Moderate (requires transfection or stable cell lines) | Moderate (requires CRISPR editing or transfection) | Labor-intensive, requires optimization |
Signaling Pathway and Experimental Workflows
To visually represent the underlying biological process and the experimental procedures, the following diagrams are provided.
Caption: Cereblon-mediated protein degradation pathway.
Caption: Experimental workflows for NanoBRET and HiBiT assays.
Detailed Experimental Protocols
NanoBRET™ Cereblon Target Engagement Assay
This protocol outlines the steps to measure the intracellular affinity of a compound for CRBN.[2][3]
Materials:
-
HEK293 cells
-
NanoLuc®-CRBN Fusion Vector and DDB1 Expression Vector[4]
-
NanoBRET™ TE Intracellular E3 Ligase Assay reagents (including tracer)
-
White, 96-well assay plates
-
Transfection reagent
-
Luminometer capable of measuring BRET
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with NanoLuc®-CRBN and DDB1 expression vectors. Alternatively, use ready-to-use cells expressing the fusion protein.[2][3]
-
Cell Plating: Plate the transfected cells into a 96-well white assay plate and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of the test compound.
-
Assay Execution:
-
Add the NanoBRET™ tracer to the cells at the recommended concentration.
-
Add the serially diluted test compound to the wells.
-
Incubate at 37°C for the recommended time.
-
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure the donor (460 nm) and acceptor (618 nm) luminescence signals using a BRET-capable luminometer.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and plot against the compound concentration to determine the IC50 value.
HiBiT Protein Degradation Assay
This protocol describes how to quantify the degradation of a target protein as a downstream indicator of CRBN engagement.
Materials:
-
HEK293 cells with the target protein endogenously tagged with HiBiT using CRISPR/Cas9.
-
LgBiT protein
-
Nano-Glo® HiBiT Lytic Detection System
-
White, 96-well assay plates
-
Luminometer
Procedure:
-
Cell Plating: Seed the HiBiT-tagged cells in a 96-well white assay plate and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the degrader compound for a desired time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis and Detection:
-
Prepare the Nano-Glo® HiBiT lytic reagent containing LgBiT protein and substrate.
-
Add the lytic reagent to each well and mix to induce cell lysis and initiate the luminescent reaction.
-
Incubate at room temperature for 10 minutes to allow the signal to stabilize.
-
-
Signal Measurement: Measure the luminescence using a standard luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control (e.g., DMSO). Plot the percentage of remaining protein against the logarithm of the compound concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Western Blotting for DC50 and Dmax Determination
This is a traditional method to quantify protein levels.
Materials:
-
Cell culture reagents
-
Test compound
-
Lysis buffer (e.g., RIPA) with protease inhibitors
-
BCA or Bradford protein assay reagents
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Treat cells with a serial dilution of the degrader compound for a fixed time.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imager.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control and plot the dose-response curve to determine DC50 and Dmax.
-
Alternative Methods: A Brief Overview
-
Fluorescence Polarization (FP): This in vitro assay measures the binding of a fluorescently labeled ligand to CRBN. It is a homogeneous and high-throughput method but does not provide information on cellular engagement. The assay relies on the principle that the polarization of emitted light from a fluorescent probe changes upon binding to a larger molecule.
-
Cellular Thermal Shift Assay (CETSA): CETSA assesses target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[5] While it provides direct evidence of target binding in a cellular context, it is generally lower in throughput compared to NanoBRET and HiBiT assays.[4]
Conclusion
The validation of Cereblon engagement is a critical step in the development of targeted protein degraders. The choice of assay depends on the specific experimental needs. The NanoBRET™ Target Engagement Assay offers a direct and high-throughput method to quantify compound binding to CRBN in live cells. The HiBiT Protein Degradation Assay provides a highly sensitive and quantitative measure of the functional consequence of CRBN engagement, i.e., protein degradation, also in a high-throughput format. Western blotting remains a valuable, albeit lower-throughput, orthogonal method for confirming degradation and determining DC50 and Dmax values. By understanding the principles, advantages, and limitations of each assay, researchers can select the most appropriate method to confidently validate CRBN engagement and advance their drug discovery programs.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different linker lengths on PROTAC activity
A Comparative Guide for Researchers in Drug Development
The efficacy of Proteolysis Targeting Chimeras (PROTACs) is profoundly influenced by the length of the linker connecting the target protein-binding ligand to the E3 ligase-recruiting moiety. This guide provides a comparative analysis of how different linker lengths affect PROTAC activity, supported by experimental data and detailed methodologies to aid researchers in the rational design of potent protein degraders.
The linker is not a passive spacer; it plays a crucial role in the formation of a stable and productive ternary complex, which is essential for the ubiquitination and subsequent degradation of the target protein.[1] An optimal linker length facilitates the necessary protein-protein interactions within this complex, leading to efficient degradation. Conversely, a suboptimal linker, whether too short or too long, can result in steric hindrance or unproductive complex formation, thereby diminishing the PROTAC's efficacy.[2]
Quantitative Comparison of PROTAC Performance with Varying Linker Lengths
The potency and efficacy of a PROTAC are typically quantified by its half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.[1] The following tables summarize experimental data from various studies, illustrating the impact of linker length on the degradation of different target proteins.
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | < 12 | No degradation | - | [3] |
| Alkyl/Ether | 12 - 29 | Submicromolar | - | [3] | |
| Alkyl/Ether | 21 | 3 | 96 | [3] | |
| Alkyl/Ether | 29 | 292 | 76 | [3] | |
| Estrogen Receptor α (ERα) | PEG | 12 | Effective Degradation | - | [4][5] |
| PEG | 16 | More Potent Degradation | - | [4][5] | |
| Bromodomain-containing protein 4 (BRD4) | Alkyl Chain | 8 | >1000 | <20 | [2] |
| Alkyl Chain | 10 | ~500 | ~50 | [2] | |
| Alkyl Chain | 12 | <100 | >90 | [2] | |
| Alkyl Chain | 14 | >1000 | <30 | [2] |
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the process of PROTAC-mediated protein degradation and the experimental steps involved in its evaluation, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and assist in the design of new studies.
Western Blotting for Protein Degradation Assessment
This protocol outlines the standard method to quantify the reduction in target protein levels following PROTAC treatment.[6][7]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a label-free technique used to measure the binding kinetics and affinity of the ternary complex.[8][9]
General Methodology:
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.
-
Binary Interaction Analysis: First, measure the binary binding affinity of the PROTAC to the immobilized protein.
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.
-
Data Analysis: The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex. The data can be used to determine the binding affinity (KD) and cooperativity of the complex.[9]
MTS Assay for Cell Viability
This colorimetric assay measures cell viability by assessing the metabolic activity of the cells after PROTAC treatment.[10][11]
Materials:
-
96-well cell culture plates.
-
MTS reagent.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 48 or 72 hours).
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. The results can be used to determine the half-maximal inhibitory concentration (IC50).
Conclusion
The length of the linker is a critical parameter in PROTAC design that must be empirically optimized for each specific target protein and E3 ligase pair. A systematic evaluation of a series of PROTACs with varying linker lengths, using the experimental approaches outlined in this guide, is essential for the development of potent and effective protein degraders. The data presented herein demonstrates that a "sweet spot" for linker length often exists, and identifying this optimal length is a key step toward successful PROTAC-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
A Head-to-Head Comparison of CRBN and VHL-based PROTACs: A Guide for Researchers
For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation, the choice of E3 ubiquitin ligase is a critical design parameter in the development of Proteolysis Targeting Chimeras (PROTACs). Among the hundreds of E3 ligases in the human proteome, Cereblon (CRBN) and the von Hippel-Lindau tumor suppressor (VHL) have emerged as the most widely utilized due to the availability of well-characterized small molecule ligands.
This guide provides an objective, data-supported comparison of CRBN and VHL-based PROTACs, offering insights into their respective mechanisms, performance characteristics, and the experimental methodologies used for their evaluation.
Mechanism of Action: A Tale of Two Ligases
PROTACs are heterobifunctional molecules that function as a molecular bridge, bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. While the overarching principle is the same, the specifics of how CRBN and VHL are recruited and the characteristics of the resulting ternary complexes (POI-PROTAC-E3 ligase) differ significantly, influencing the design and performance of the resulting degrader.
CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ligase complex, is engaged by immunomodulatory drugs (IMiDs) such as thalidomide (B1683933) and its analogs. VHL, the substrate recognition subunit of the CUL2-ELOB/C-RBX1 complex, is typically recruited by ligands that mimic the binding of its endogenous substrate, hypoxia-inducible factor 1α (HIF-1α), which contains a hydroxyproline (B1673980) recognition motif.
Figure 1: General mechanism of CRBN and VHL-based PROTACs.
Head-to-Head Performance Comparison
The selection between CRBN and VHL as the E3 ligase for a PROTAC is influenced by a multitude of factors, including the specific target protein, the cellular context, and the desired physicochemical properties of the final molecule. Below is a summary of key comparative aspects.
| Feature | CRBN-based PROTACs | VHL-based PROTACs |
| E3 Ligase Ligand | Based on IMiDs (e.g., thalidomide, pomalidomide)[1] | Based on HIF-1α mimetics with a hydroxyproline scaffold[1] |
| Physicochemical Properties | Generally smaller, more "drug-like" ligands, leading to PROTACs with lower molecular weight and often better cell permeability.[1][2] | Ligands are larger and more polar, often resulting in PROTACs with higher molecular weight and potentially poorer cell permeability.[1][2][3] |
| Ternary Complex Formation | Forms relatively flexible and transient ternary complexes, allowing for rapid catalytic turnover.[1][] | Tends to form more rigid and stable ternary complexes, which can be advantageous for degrading stable proteins.[1][] |
| Cooperativity | Can exhibit both positive and negative cooperativity, highly dependent on the target and linker. | Often exhibits higher positive cooperativity due to the more defined binding pocket.[] |
| Degradation Kinetics | Generally exhibits faster catalytic turnover, which can be beneficial for rapidly dividing cells.[1][] | Forms longer-lived complexes, potentially leading to more sustained degradation signals for stable proteins.[1][] |
| Selectivity & Off-Targets | Prone to off-target degradation of neosubstrates, particularly zinc-finger transcription factors like Ikaros and Aiolos.[1] | Generally exhibits higher selectivity due to a more buried and specific binding pocket, leading to fewer off-target effects.[1] |
| Tissue Expression | Ubiquitously expressed, with high levels in hematopoietic, neural, and epithelial tissues.[1][] Expression can be variable in some cancer types.[5] | Broadly expressed, but levels can be low in certain solid tumors and are regulated by oxygen levels (hypoxia can downregulate VHL).[1][] |
| Subcellular Localization | Primarily nuclear, but can shuttle to the cytoplasm.[1] | Predominantly cytoplasmic, but can also be found in the nucleus.[1] |
Quantitative Degradation Data
Direct head-to-head comparisons of CRBN and VHL-based PROTACs with identical target binders and linkers are limited in the literature. The following tables provide examples of quantitative degradation data for specific targets, collated from various studies. It is important to interpret this data with the consideration that experimental conditions and PROTAC scaffolds differ.
Table 1: Comparison of FLT3 Degraders [1][6]
| PROTAC | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line |
| FLT3 degrader 5 | CRBN | 1.2 | >90 | MV4-11 |
| FLT3 degrader 4 | CRBN | 7.4 | Not Reported | MV4-11 |
| Unnamed | VHL | 0.614 | 94.8 | MV4-11 |
Table 2: Comparison of KRAS G12C/D Degraders [7][8]
| PROTAC | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line |
| KRAS G12C Degrader | CRBN | 30 | >90 | NCI-H358 |
| KRAS G12C Degrader (LC-2) | VHL | 100 | >90 | NCI-H358 |
| PROTAC 8o (KRAS G12D) | VHL | 1.8 | >95 | MIA PaCa-2 |
Table 3: Hetero-bifunctional PROTACs (Degradation of E3 Ligases) [9][10]
| PROTAC | Degraded Ligase | DC50 (nM) | Dmax (%) | Cell Line |
| Compound 14a | CRBN | 200 | ~98 | HeLa |
| TD-165 | CRBN | 20.4 | 99.6 | HEK293T |
| TD-158 | CRBN | 44.5 | 97.1 | HEK293T |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation and comparison of PROTAC candidates. This section provides methodologies for key assays.
Western Blot for Protein Degradation
This is the most common method to quantify the reduction in the level of the target protein following PROTAC treatment.
Materials:
-
Cell line of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (against target protein and loading control, e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat with a dose-response of the PROTAC (and controls) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer proteins to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with the secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Add ECL substrate and visualize bands using an imager. Quantify band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Treated cell lysates (as above)
-
Antibody against the E3 ligase (CRBN or VHL) or the POI
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
Procedure:
-
Immunoprecipitation: Incubate cell lysates with an antibody against the E3 ligase or POI overnight at 4°C.
-
Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads multiple times to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blot, probing for the POI and the E3 ligase to confirm their co-precipitation.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-induced ubiquitination of the target protein.
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and ubiquitin
-
Recombinant E3 ligase complex (CRBN or VHL)
-
Recombinant target protein
-
PROTAC compound
-
ATP
-
Reaction buffer
Procedure:
-
Reaction Setup: Combine the E1, E2, E3, ubiquitin, target protein, and PROTAC in a reaction buffer containing ATP.
-
Incubation: Incubate the reaction at 30-37°C for a specified time to allow for ubiquitination.
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE sample buffer.
-
Western Blot: Analyze the reaction products by Western blot, probing for the target protein to observe the appearance of higher molecular weight, polyubiquitinated species.
Figure 2: General experimental workflow for comparing PROTACs.
Conclusion and Future Perspectives
Both CRBN and VHL have proven to be highly effective E3 ligases for targeted protein degradation. The choice between them is not a matter of one being universally superior, but rather a strategic decision based on the specific therapeutic goal.
-
CRBN-based PROTACs are often favored for their smaller, more drug-like ligands, which can lead to better physicochemical properties. Their rapid catalytic turnover may be advantageous for highly expressed or rapidly synthesized targets. However, the potential for off-target degradation of neosubstrates requires careful evaluation.
-
VHL-based PROTACs generally offer higher selectivity and can form more stable ternary complexes, which may be beneficial for degrading challenging or very stable targets. The larger size of VHL ligands presents a greater challenge in achieving optimal drug-like properties.
The field of targeted protein degradation is continuously evolving. The development of novel ligands for CRBN and VHL with improved properties, as well as the exploration of new E3 ligases, will undoubtedly expand the toolkit for researchers. A thorough understanding of the principles outlined in this guide will empower scientists to make informed decisions in the rational design of the next generation of potent and selective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High accuracy prediction of PROTAC complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lifesensors.com [lifesensors.com]
- 9. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Purity Analysis of Synthesized Thalidomide-NH-(CH2)3-NH-Boc by HPLC: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of targeted protein degraders, such as those utilizing PROTAC (Proteolysis Targeting Chimera) technology, ensuring the purity of key intermediates is paramount. Thalidomide-NH-(CH2)3-NH-Boc is a crucial building block, serving as a widely used E3 ligase ligand handle. This guide provides a comparative overview of the purity analysis of this compound, focusing on High-Performance Liquid Chromatography (HPLC), and offers insights into alternative methods and potential impurities.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the gold standard for assessing the purity of small molecules like this compound due to its high resolution, sensitivity, and quantitative accuracy. A typical reversed-phase HPLC method can effectively separate the main compound from starting materials, by-products, and degradation products.
Experimental Protocol: Reversed-Phase HPLC
A standard protocol for the purity analysis of this compound is detailed below. This method is adapted from established procedures for Thalidomide (B1683933) and its analogues.[1][2][3]
Instrumentation:
-
HPLC system with a UV detector (Agilent 1100 series or equivalent)[1]
-
C18 reversed-phase column (e.g., Develosil ODS UG-5, 150mm x 4.6mm, 5µm particle size)[1]
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
This compound sample
-
Reference standards for potential impurities (if available)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm or 237 nm[2][3] |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a suitable solvent (e.g., DMSO, Acetonitrile/Water mixture) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Data Presentation: Purity Profile and Common Impurities
The purity of the synthesized this compound is determined by the area percentage of the main peak in the chromatogram. The following table summarizes a typical purity profile and lists potential impurities that may be observed.
| Compound | Retention Time (min) (Illustrative) | Area (%) | Identification |
| Phthalic acid | 3.5 | < 0.1 | Starting material/hydrolysis product |
| 3-Aminopiperidine-2,6-dione | 5.2 | < 0.2 | Starting material/hydrolysis product |
| N-Boc-1,3-diaminopropane | 7.8 | < 0.2 | Starting material |
| This compound | 15.1 | > 98 | Product |
| Hydrolyzed Thalidomide derivative | 12.4 | < 0.5 | Degradation product[4] |
| Unreacted Thalidomide precursor | 18.2 | < 0.3 | Starting material |
Note: Retention times are illustrative and will vary depending on the specific HPLC system and conditions.
Comparison with Alternative Analytical Techniques
While HPLC is the primary method for purity determination, other techniques can provide complementary information.
| Technique | Advantages | Disadvantages |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Provides molecular weight information for peak identification, confirming the identity of the main product and impurities.[5] | More complex instrumentation and data analysis. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Provides detailed structural information, confirming the chemical structure of the synthesized compound. | Lower sensitivity compared to HPLC for detecting minor impurities. |
| TLC (Thin-Layer Chromatography) | Simple, rapid, and low-cost method for monitoring reaction progress and qualitative assessment of purity.[6] | Lower resolution and not quantitative. |
Visualizations
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Thalidomide's Mechanism of Action: Cereblon (CRBN) Pathway
Thalidomide and its derivatives exert their biological effects by binding to the protein Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[7][8]
Caption: Thalidomide analogue-mediated protein degradation via the CRL4^CRBN^ pathway.
References
- 1. ijirmf.com [ijirmf.com]
- 2. "Determination of Thalidomide by High Performance Liquid Chromatography" by Xiaoxia Yang, Zeping Hu et al. [digitalcommons.usf.edu]
- 3. Liquid chromatographic determination of thalidomide in tablets, capsules, and raw materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. acs.org [acs.org]
Spectroscopic Confirmation of Thalidomide-NH-(CH2)3-NH-Boc: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for Thalidomide-NH-(CH2)3-NH-Boc, a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs). By examining the ¹H NMR, ¹³C NMR, and mass spectrometry data of the final product in relation to its precursors, 4-aminothalidomide and N-Boc-1,3-diaminopropane, this document offers a clear methodology for confirming the successful synthesis and structure of this critical molecule.
Spectroscopic Data Comparison
The successful synthesis of this compound can be unequivocally confirmed by comparing its spectroscopic data with that of its starting materials. The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data.
Table 1: ¹H NMR Data Comparison (Predicted for Final Product)
| Compound | Key Protons | Chemical Shift (δ) ppm | Multiplicity |
| 4-Aminothalidomide | Aromatic-H | 7.0-7.8 | m |
| CH (glutarimide) | ~5.0 | dd | |
| NH₂ | ~5.9 | s | |
| CH₂ (glutarimide) | 2.0-2.9 | m | |
| NH (glutarimide) | ~8.3 | s | |
| N-Boc-1,3-diaminopropane | NH (Boc) | ~4.8 | t |
| CH₂-NHBoc | ~3.1 | q | |
| CH₂-CH₂-CH₂ | ~1.6 | p | |
| CH₂-NH₂ | ~2.7 | t | |
| C(CH₃)₃ | 1.42 | s | |
| This compound | Aromatic-H | 7.0-7.7 | m |
| CH (glutarimide) | ~5.1 | dd | |
| NH (aromatic) | ~6.5 | t | |
| CH₂-NH (aromatic) | ~3.4 | q | |
| CH₂-CH₂-CH₂ | ~1.9 | p | |
| CH₂-NHBoc | ~3.2 | q | |
| NH (Boc) | ~4.9 | t | |
| C(CH₃)₃ | 1.44 | s | |
| NH (glutarimide) | ~8.3 | s |
Table 2: ¹³C NMR Data Comparison (Predicted for Final Product)
| Compound | Key Carbons | Chemical Shift (δ) ppm |
| 4-Aminothalidomide | C=O (phthalimide) | ~167, ~169 |
| C=O (glutarimide) | ~170, ~173 | |
| C-NH₂ (aromatic) | ~145 | |
| Aromatic C | 110-136 | |
| CH (glutarimide) | ~49 | |
| CH₂ (glutarimide) | ~22, ~31 | |
| N-Boc-1,3-diaminopropane | C=O (Boc) | ~156 |
| C (CH₃)₃ | ~79 | |
| CH₂-NHBoc | ~40 | |
| CH₂-CH₂-CH₂ | ~33 | |
| CH₂-NH₂ | ~42 | |
| C(C H₃)₃ | ~28 | |
| This compound | C=O (phthalimide) | ~167, ~168 |
| C=O (glutarimide) | ~170, ~173 | |
| C-NH (aromatic) | ~147 | |
| Aromatic C | 110-136 | |
| CH (glutarimide) | ~49 | |
| CH₂-NH (aromatic) | ~42 | |
| CH₂-CH₂-CH₂ | ~30 | |
| CH₂-NHBoc | ~39 | |
| C=O (Boc) | ~156 | |
| C (CH₃)₃ | ~79 | |
| C(C H₃)₃ | ~28 |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ |
| 4-Aminothalidomide | C₁₃H₁₁N₃O₄ | 273.25 | 274.08 |
| N-Boc-1,3-diaminopropane | C₈H₁₈N₂O₂ | 174.24 | 175.14 |
| This compound | C₂₁H₂₅N₅O₆ | 443.45 | 444.19 |
Experimental Protocols
A representative protocol for the synthesis of this compound is detailed below.
Synthesis of this compound
To a solution of 4-aminothalidomide (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) is added N-Boc-1,3-diaminopropane (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound as a solid.
Spectroscopic Analysis
-
¹H and ¹³C NMR: Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source in positive ion mode to confirm the molecular weight of the synthesized compound.
Visualizing the Confirmation Workflow
The logical flow for confirming the structure of this compound using the presented spectroscopic data is illustrated in the following diagram.
Caption: Workflow for Spectroscopic Confirmation.
By following the experimental protocol and comparing the resulting spectroscopic data with the reference values provided in this guide, researchers can confidently verify the successful synthesis and structural integrity of this compound for its application in the development of novel therapeutics.
A Comparative Guide to the Biological Activity of Thalidomide-Based PROTACs Featuring a C3-Amine Linker
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of PROTACs Synthesized with a Thalidomide-NH-(CH2)3-NH-Boc Linker Moiety and Their Performance Relative to Alternative Linker Strategies.
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The architecture of a PROTAC, consisting of a target-binding ligand, an E3 ligase-recruiting moiety, and a connecting linker, is crucial to its efficacy. This guide provides a comparative analysis of the biological activity of PROTACs synthesized incorporating a thalidomide-based Cereblon (CRBN) E3 ligase ligand connected via a propyl-amine linker derived from "this compound". We will objectively compare the performance of these PROTACs with alternatives featuring different linker compositions and attachment points, supported by experimental data.
The Central Role of the Linker in PROTAC Efficacy
The linker is not merely a spacer but a critical determinant of a PROTAC's biological activity. Its length, composition, and attachment point on the E3 ligase ligand and the target-binding moiety collectively influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation. An optimal linker facilitates favorable protein-protein interactions within this complex, leading to enhanced degradation potency (DC50) and maximal degradation (Dmax).
Comparative Analysis of Linker Strategies
To provide a clear comparison, we will examine the performance of thalidomide-based PROTACs with a focus on the linker's impact on their ability to degrade specific protein targets.
Alkyl Linkers of Varying Lengths: A Case Study in FBXO22 Degradation
A study exploring the degradation of the F-box protein FBXO22 provides valuable insights into the effect of alkyl-amine linker length on PROTAC activity. A series of thalidomide-amido derivatives with linkers of varying carbon chain lengths (Cn) were synthesized and evaluated.
| Compound ID | Linker Composition | Target Protein | Cell Line | Degradation Activity (at 3 µM, 5h) |
| C3-Amine Linker PROTAC | Thalidomide-Amido-(CH2)3-NH2 | FBXO22 | Jurkat | No significant degradation |
| C5-Amine Linker PROTAC | Thalidomide-Amido-(CH2)5-NH2 | FBXO22 | Jurkat | Moderate degradation |
| C8-Amine Linker PROTAC | Thalidomide-Amido-(CH2)8-NH2 | FBXO22 | Jurkat | ~50% degradation |
Data synthesized from studies on FBXO22 degradation.[1]
These findings suggest that for the degradation of FBXO22 using this particular scaffold, a longer alkyl chain is more effective than a shorter C3 linker. This highlights the target-dependent nature of optimal linker length.
Alkyl vs. PEG Linkers in BRD4 Degradation
Bromodomain-containing protein 4 (BRD4) is a well-studied target for PROTAC-mediated degradation. Comparing PROTACs with different linker types reveals important structure-activity relationships.
| PROTAC | E3 Ligase Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| dBET1 | Thalidomide (B1683933) derivative | PEG | BRD4 | ~1.8 | >95 | MV4;11 |
| ARV-825 | Pomalidomide | PEG | BRD4 | <1 | >95 | RS4;11 |
| Compound 21 | Pomalidomide | Alkyl | BRD4 | Not Reported | >75 at 1µM | THP-1 |
Data compiled from multiple sources and may have varied experimental conditions.[2]
In the context of BRD4 degradation, both polyethylene (B3416737) glycol (PEG) and alkyl linkers have been successfully employed to create potent PROTACs. The choice between a hydrophilic PEG linker and a more hydrophobic alkyl linker can influence the physicochemical properties of the final PROTAC, such as solubility and cell permeability.
Impact of Linker Attachment Point on Thalidomide
The position at which the linker is attached to the thalidomide scaffold also significantly impacts PROTAC performance. The most commonly explored positions are the C4 and C5 positions of the phthalimide (B116566) ring.
| Compound | Linker Position | Target Protein | DC50 (nM) | Dmax (%) |
| PTD10 | C4-pomalidomide | BTK | 0.5 | >95 |
| PTD16 | C5-pomalidomide | BTK | ~1.7 | >95 |
| ZQ-23 | C4-pomalidomide | HDAC8 | 147 | 93 |
Comparative data for different linker attachment points on pomalidomide, a thalidomide analog.[3]
Studies on Bruton's tyrosine kinase (BTK) degraders have shown that while both C4 and C5 linked PROTACs can be highly potent, the C4-linked version exhibited a slightly lower DC50 value in this specific case. This underscores the subtle but significant impact of the linker attachment point on degradation efficiency.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of results, detailed experimental methodologies are crucial. Below are protocols for key assays used in the characterization of PROTACs.
Western Blot for Determination of DC50 and Dmax
This technique is the gold standard for quantifying the levels of a target protein in cell lysates following PROTAC treatment.
1. Cell Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compound for a predetermined duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to ensure equal loading and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
5. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle- Mtreated control for each PROTAC concentration.
-
Plot the degradation percentage against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
1. Cell Plating and Treatment:
-
Seed cells in an opaque-walled 96-well plate at a predetermined density.
-
Treat the cells with a serial dilution of the PROTAC compound and incubate for a specified period (e.g., 72 hours).
2. Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
3. Data Acquisition:
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Ternary Complex Formation Assay (AlphaLISA®)
The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based immunoassay used to detect and quantify the formation of the ternary complex.
1. Reagent Preparation:
-
Prepare solutions of the tagged target protein (e.g., GST-tagged), the tagged E3 ligase complex (e.g., FLAG-tagged CRBN/DDB1), and the PROTAC at various concentrations in an appropriate assay buffer.
2. Assay Plate Setup:
-
In a 384-well plate, combine the target protein, E3 ligase complex, and the PROTAC. Incubate to allow for complex formation.
3. Detection:
-
Add AlphaLISA Acceptor beads (e.g., anti-GST) and Donor beads (e.g., anti-FLAG) to the wells.
-
Incubate the plate in the dark.
4. Signal Measurement:
-
Read the plate on an Alpha-enabled plate reader. The proximity of the donor and acceptor beads upon ternary complex formation results in a chemiluminescent signal.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is essential for a comprehensive understanding of PROTAC technology.
Caption: General mechanism of action for a thalidomide-based PROTAC.
Caption: The CRL4-CRBN E3 ubiquitin ligase complex.
References
Assessing Off-Target Effects of Thalidomide-Based Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), have re-emerged as powerful therapeutics, particularly in oncology. Their mechanism of action involves hijacking the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of specific target proteins, termed "neosubstrates." This targeted protein degradation is the basis for their therapeutic efficacy. However, this same mechanism can lead to the degradation of unintended proteins, resulting in off-target effects that can range from beneficial to severely toxic, such as the infamous teratogenicity of thalidomide.
This guide provides a comparative overview of key experimental methods used to identify and characterize the off-target effects of thalidomide-based degraders. We will delve into the principles, protocols, and data outputs of each technique, offering a framework for selecting the most appropriate strategy for your research needs.
Data Presentation: Comparison of Off-Target Assessment Methods
The selection of a method to assess off-target effects depends on various factors, including the desired scope of the analysis (global and unbiased vs. targeted and validated), the required sensitivity, and the available resources. The following table summarizes the key characteristics of the most common techniques.
| Method | Principle | Throughput | Scope | Key Outputs | Advantages | Limitations |
| Quantitative Mass Spectrometry (Proteomics) | Unbiased identification and quantification of thousands of proteins in a cell lysate after treatment with a degrader. Common labeling techniques include Tandem Mass Tags (TMT) and Stable Isotope Labeling by Amino acids in Cell culture (SILAC). | Low to Medium | Global, Unbiased | - Fold change in protein abundance- p-value for significance- Identification of novel off-targets | - Proteome-wide, unbiased discovery of off-targets- Can distinguish direct from indirect effects with advanced workflows[1] | - Requires specialized equipment and expertise- Data analysis can be complex- May not detect low-abundance proteins |
| HiBiT Lytic Detection System | A luminescent-based assay where a small peptide tag (HiBiT) is knocked into the endogenous locus of a protein of interest. Degradation of the tagged protein is quantified by a decrease in luminescence upon addition of a complementary larger subunit (LgBiT). | High | Targeted | - DC50 (half-maximal degradation concentration)- Dmax (maximum degradation)- Degradation kinetics | - Highly sensitive and quantitative- Amenable to high-throughput screening- Measures degradation of endogenous proteins[2][3] | - Requires CRISPR-based cell line engineering for each target- Not suitable for unbiased discovery of off-targets |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization or destabilization of proteins upon ligand binding. Changes in protein melting temperature indicate target engagement by the degrader. | Medium to High | Global or Targeted | - Thermal shift curves- Identification of proteins that physically interact with the degrader | - Confirms direct physical engagement with potential off-targets- Can be performed in intact cells and tissues[4] | - Does not directly measure protein degradation- Target engagement does not always correlate with degradation |
| Western Blotting | An antibody-based technique used to detect and quantify specific proteins in a sample. | Low | Targeted | - Relative protein abundance | - Widely accessible and relatively inexpensive- Good for validating hits from proteomics screens | - Low throughput- Dependent on antibody availability and specificity- Not suitable for discovery |
Experimental Protocols
Quantitative Mass Spectrometry-Based Proteomics (TMT Labeling)
This protocol provides a general workflow for identifying off-target protein degradation using Tandem Mass Tag (TMT) labeling.
a. Cell Culture and Treatment:
-
Culture human cell lines (e.g., HEK293T, MM.1S) in appropriate media.
-
Treat cells with the thalidomide-based degrader at various concentrations and time points. Include a vehicle control (e.g., DMSO).
b. Protein Extraction, Digestion, and TMT Labeling:
-
Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Label the peptides from each condition with a different TMT isobaric tag according to the manufacturer's instructions.
c. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Combine the TMT-labeled peptide samples.
-
Fractionate the combined sample using high-pH reversed-phase chromatography.
-
Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
d. Data Analysis:
-
Process the raw MS data using a software package like Proteome Discoverer or MaxQuant to identify and quantify proteins.
-
Normalize the data and perform statistical analysis to identify proteins with significantly altered abundance in the degrader-treated samples compared to the control.
-
Potential off-targets are identified as proteins with a significant decrease in abundance.
HiBiT Lytic Detection Assay for Targeted Degradation
This protocol outlines the steps for quantifying the degradation of a specific protein of interest using the HiBiT system.[2][3][5]
a. Cell Line Generation:
-
Use CRISPR/Cas9 to knock-in the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the potential off-target protein in a suitable cell line.
b. Cell Plating and Treatment:
-
Plate the HiBiT-tagged cells in a 96-well white-bottom plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the thalidomide-based degrader. Include a vehicle control.
c. Lysis and Luminescence Measurement:
-
After the desired treatment time (e.g., 24 hours), add the Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT protein and substrate, to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal development.
-
Measure the luminescence using a plate reader.
d. Data Analysis:
-
Normalize the luminescence signal to a cell viability assay (e.g., CellTiter-Glo®) to account for any cytotoxic effects of the degrader.
-
Plot the normalized luminescence signal against the degrader concentration to determine the DC50 and Dmax values.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes how to assess the direct binding of a thalidomide-based degrader to potential off-target proteins in intact cells.[4]
a. Cell Treatment:
-
Treat cultured cells with the thalidomide-based degrader or vehicle control at a desired concentration.
b. Thermal Challenge:
-
Aliquot the treated cell suspension into PCR tubes.
-
Heat the tubes to a range of different temperatures for 3 minutes using a thermal cycler. Include a non-heated control.
-
Cool the tubes at room temperature for 3 minutes.
c. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Transfer the supernatant containing the soluble proteins to a new tube.
d. Protein Detection:
-
Analyze the soluble protein fraction by Western blotting using an antibody specific to the potential off-target protein.
-
Alternatively, for a proteome-wide analysis, the soluble fractions can be analyzed by mass spectrometry (proteome-wide CETSA).
e. Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the degrader indicates target engagement and stabilization.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Evaluation of Lenalidomide Efficacy in del(5q) Myelodysplastic Syndrome [thermofisher.com]
- 2. Target Degradation [promega.com]
- 3. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
A Researcher's Guide to PROTAC Degradation Efficiency: A Quantitative Comparison
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the degradation efficiency of various Proteolysis Targeting Chimeras (PROTACs). By harnessing the cell's ubiquitin-proteasome system, PROTACs offer a novel therapeutic modality for targeted protein degradation. This guide provides supporting experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows to aid in the rational design and evaluation of these innovative molecules.
Quantitative Comparison of PROTAC Degradation Efficiency
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of a target protein. This is quantitatively assessed by two key metrics: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy. The following tables summarize the degradation efficiencies of prominent PROTACs targeting Bromodomain-containing protein 4 (BRD4), Androgen Receptor (AR), and Bruton's Tyrosine Kinase (BTK) in various cell lines.
BRD4-Targeting PROTACs
BRD4 is a key epigenetic reader and a well-established therapeutic target in oncology. Several PROTACs have been developed to induce its degradation.
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | CRBN | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1, 0.57, 1, 1 | Not Reported | [1] |
| MZ1 | VHL | H661, H838 (Lung Carcinoma) | 8, 23 | Complete at 100 nM | [1] |
| ARV-771 | VHL | Castration-Resistant Prostate Cancer (CRPC) | < 1, < 5 | Not Reported | [1] |
| PROTAC BRD4 Degrader-3 | CRBN | RS4;11 (Leukemia) | 0.1 - 0.3 | Not Reported | [2] |
| dBET6 | CRBN | Multiple Myeloma | Not Reported | >95 | [2] |
Androgen Receptor (AR)-Targeting PROTACs
The Androgen Receptor is a crucial driver in prostate cancer, and targeting it for degradation is a promising therapeutic strategy.
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-110 | VHL | VCaP (Prostate Cancer) | ~1 | >90 | [3] |
| ARD-69 | VHL | LNCaP, VCaP, 22Rv1 (Prostate Cancer) | 0.86, 0.76, 10.4 | >95 | [4][5] |
| ARD-2585 | CRBN | VCaP, LNCaP (Prostate Cancer) | 0.1, 1.1 | >95 | [6] |
Bruton's Tyrosine Kinase (BTK)-Targeting PROTACs
BTK is a key component of the B-cell receptor signaling pathway and a validated target in B-cell malignancies.
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MT-802 | CRBN | NAMALWA (Burkitt's Lymphoma) | 9.1 (WT BTK), 14.9 (C481S BTK) | >90 | [7][8][9] |
| P13I | CRBN | Ramos (Burkitt's Lymphoma) | ~10 | Not Reported | [10] |
| NC-1 (Non-covalent) | CRBN | Mino (Mantle Cell Lymphoma) | 2.2 | 97 | [10] |
| IR-2 (Irreversible) | CRBN | Mino (Mantle Cell Lymphoma) | Not specified | >85 | [10] |
| RC-3 (Reversible covalent) | CRBN | Mino (Mantle Cell Lymphoma) | <10 | >85 | [10] |
Experimental Protocols
Accurate and reproducible assessment of PROTAC-mediated protein degradation is crucial for their development and comparison. The following are detailed methodologies for commonly used assays.
Western Blotting for Protein Degradation
Western blotting is a fundamental technique to visualize and quantify the reduction in target protein levels following PROTAC treatment.
1. Sample Preparation:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates to achieve 70-80% confluency at the time of harvest. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (typically 4-24 hours)[1].
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes with periodic vortexing[11].
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay to ensure equal protein loading for electrophoresis[12].
2. Gel Electrophoresis and Transfer:
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins[11].
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker to determine protein size. Run the gel at a constant voltage until the dye front reaches the bottom[13].
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer apparatus[14].
3. Immunodetection:
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding[11].
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin) overnight at 4°C with gentle agitation[13].
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature[11].
4. Detection and Analysis:
-
Chemiluminescence: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system[14].
-
Quantification: Measure the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values[12].
HiBiT/NanoBRET™ Lytic Detection Assay
The HiBiT lytic detection system is a sensitive, bioluminescent assay for the quantitative measurement of intracellular protein levels.
1. Cell Line Generation:
-
Utilize CRISPR/Cas9 technology to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the protein of interest. This ensures the expression of the tagged protein is under its native regulatory control[15].
2. Assay Procedure:
-
Cell Plating: Seed the HiBiT-tagged cells in a white, opaque 96-well plate and culture overnight[16].
-
PROTAC Treatment: Treat the cells with serial dilutions of the PROTAC and a vehicle control for the desired time period[1].
-
Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT protein and furimazine substrate, directly to the wells. This lyses the cells and allows the LgBiT to bind to the HiBiT tag, reconstituting the NanoLuc® luciferase[16][17].
-
Luminescence Measurement: After a 10-minute incubation at room temperature to allow for signal stabilization, measure the luminescence using a plate reader[16]. The luminescent signal is directly proportional to the amount of HiBiT-tagged protein.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to calculate the percentage of protein degradation and determine the DC50 and Dmax values.
NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement Assay measures the binding of a PROTAC to its target protein within living cells, providing insights into target occupancy.
1. Cell Preparation:
-
Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase. Seed the transfected cells in a suitable assay plate[18][19].
2. Assay Procedure:
-
Tracer and Compound Addition: Add a cell-permeable fluorescent tracer that binds to the target protein to the cells. Then, add the PROTAC or other test compounds at various concentrations[18].
-
BRET Measurement: If the PROTAC binds to the target protein, it will compete with the fluorescent tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal between the NanoLuc® luciferase and the tracer. Measure the BRET signal using a plate reader equipped for BRET detection[20].
-
Data Analysis: The decrease in the BRET signal is proportional to the displacement of the tracer by the PROTAC. Plot the BRET ratio against the compound concentration to determine the intracellular affinity (IC50) of the PROTAC for its target.
Visualizing the Landscape: Pathways and Workflows
Understanding the biological context and the experimental process is crucial for effective PROTAC development. The following diagrams, rendered using Graphviz, illustrate key signaling pathways and a general experimental workflow.
Caption: Experimental workflow for determining PROTAC degradation efficiency.
Caption: BRD4 signaling pathway and its inhibition by PROTAC-mediated degradation.
Caption: Androgen Receptor signaling pathway and its disruption by PROTACs.
Caption: BTK signaling in B-cells and its inhibition via PROTAC-mediated degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 15. Nano-Glo® HiBiT Lytic Detection System | Protein Quantitation | Promega [promega.sg]
- 16. manuals.plus [manuals.plus]
- 17. promega.com [promega.com]
- 18. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 19. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 20. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
Safety Operating Guide
Proper Disposal of Thalidomide-NH-(CH2)3-NH-Boc: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Thalidomide-NH-(CH2)3-NH-Boc was not publicly available at the time of this writing. The following guidance is based on the safety protocols for analogous thalidomide (B1683933) derivatives and Boc-protected compounds. Researchers must consult the official SDS from the supplier and their institution's Environmental Health and Safety (EHS) department for definitive disposal procedures.
The proper handling and disposal of this compound are critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Thalidomide and its analogs are potent compounds and are often treated as cytotoxic and potentially teratogenic.[1][2] Therefore, all waste generated from the use of this compound must be considered hazardous.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is essential to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, double-gloving with nitrile gloves, and a lab coat.[1][3]
-
Ventilation: Handle the compound in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[1]
-
Controlled Access: Work should be conducted in a designated area with restricted access.
-
Avoid Contamination: Do not eat, drink, or smoke in areas where the compound is handled.
Waste Disposal Procedures
All materials contaminated with this compound must be disposed of as hazardous chemical waste.[3][4] Do not dispose of this compound or contaminated materials in the regular trash or down the drain.[1][3][5]
Step-by-Step Disposal Plan:
-
Waste Segregation: At the point of generation, segregate all waste contaminated with this compound.[4] This includes:
-
Containerization:
-
Solid Waste: Collect solid waste in a dedicated, clearly labeled, and sealable hazardous waste container.[6] The container should be made of a material compatible with the chemical.
-
Liquid Waste: Collect liquid waste in a separate, dedicated, and leak-proof hazardous waste container.[1] Do not mix with other waste streams unless approved by your EHS department.[1]
-
Sharps Waste: Any contaminated sharps (e.g., needles, scalpels) must be placed in a designated, puncture-resistant sharps container labeled for cytotoxic waste.[3][7]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[4][5]
-
Storage: Store sealed waste containers in a designated and secure hazardous waste accumulation area.[4] This area should be away from general laboratory traffic and incompatible materials.
-
Decontamination:
-
Work Surfaces: After handling the compound, decontaminate all work surfaces with a suitable solvent (e.g., 70% ethanol (B145695) or isopropanol), followed by a cleaning agent.[1] Collect all wipes and cleaning materials as hazardous waste.
-
Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., ethanol or methanol) to remove the bulk of the residue.[3] This initial rinsate must be collected as hazardous waste.[3][5] Subsequent washing with laboratory detergent and water can be performed after the initial decontamination.
-
-
Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[3][4] The standard method for the disposal of thalidomide and its derivatives is high-temperature incineration by a licensed professional waste disposal service.[4]
Summary of Disposal Guidelines
| Waste Type | Container | Labeling | Disposal Method |
| Solid Waste (unused compound, contaminated lab supplies) | Dedicated, sealed, compatible container | "Hazardous Waste: this compound" | EHS pickup for incineration |
| Liquid Waste (solutions, first rinsate) | Dedicated, sealed, leak-proof container | "Hazardous Waste: this compound" | EHS pickup for incineration |
| Contaminated Sharps (needles, scalpels) | Puncture-resistant sharps container | "Cytotoxic Sharps Waste" | EHS pickup for incineration |
Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
Experimental Protocols
While no specific experimental protocol for the degradation of this compound for disposal purposes is readily available, a hypothetical approach for small-scale inactivation could involve chemical degradation. However, any such procedure should only be developed and performed by highly trained personnel after a thorough risk assessment and with the explicit approval of the institution's EHS department.[4] The Boc (tert-butyloxycarbonyl) protecting group is known to be removable under acidic conditions, which could be a potential first step in a degradation pathway.[8][9][10] However, the degradation of the thalidomide core is more complex and would likely require harsh oxidative or hydrolytic conditions. Given the potent nature of the parent compound, controlled incineration remains the safest and recommended disposal method.
References
- 1. benchchem.com [benchchem.com]
- 2. Thalidomide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Personal protective equipment for handling Thalidomide-NH-(CH2)3-NH-Boc
Essential Safety and Handling Guide for Thalidomide-NH-(CH2)3-NH-Boc
Disclaimer: This document provides essential safety and logistical information for handling this compound. As no specific Safety Data Sheet (SDS) for this compound was found, the following guidance is based on best practices for handling potent, teratogenic compounds and thalidomide (B1683933) analogs.[1][2] This information must be supplemented by a compound-specific risk assessment before any handling occurs.
Thalidomide and its derivatives are classified as highly potent compounds with significant teratogenic potential, meaning they can cause severe birth defects.[1][3] Therefore, all handling and disposal operations must be conducted with the utmost care, assuming the compound is biologically active and hazardous.
Core Safety Principles and Hazard Assessment
The primary health concern associated with thalidomide analogs is their teratogenic potential.[1][3] Exposure during pregnancy can lead to severe birth defects.[1] Additionally, these compounds may pose risks of acute toxicity from short-term exposure and are considered environmental hazards if not disposed of properly.[1]
| Hazard | Description | Primary Mitigation |
| Teratogenicity | May cause severe birth defects upon exposure during pregnancy.[1][3] | Strict containment, use of appropriate Personal Protective Equipment (PPE). |
| Acute Toxicity | Potential for adverse health effects from short-term exposure. | Avoid generation of dusts or aerosols; handle in a certified chemical fume hood.[1] |
| Environmental Hazard | Potential to harm aquatic life and ecosystems if released. | Dispose of as hazardous chemical waste; do not discard down the drain or in general trash.[1] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound in any form.[1]
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol generation.[4] |
| Reusable Half or Full-Facepiece Respirator | Use with appropriate particulate filters (P100/FFP3). A proper fit test must be conducted.[4] | |
| Disposable Respirators (e.g., N95) | Suitable for low-risk activities but not recommended as primary protection for highly potent compounds.[4] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination.[1][4] |
| Body Protection | Disposable Coveralls | Choose coveralls made from materials like Tyvek to protect against chemical splashes and dust.[4] |
| Lab Coat | A dedicated lab coat should be worn over personal clothing.[4] | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn for added protection.[1][4] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area.[4] |
Operational Plan: Safe Handling Workflow
A systematic approach is crucial for safely handling potent compounds.[4] The following workflow outlines the key phases of handling.
Caption: Workflow for Safe Handling of Potent Pharmaceutical Compounds.
Experimental Protocols
Solution Preparation
-
Preparation: Before starting, ensure all necessary equipment, including the compound, solvent, and waste containers, are inside a certified chemical fume hood.
-
Weighing: Tare a suitable container on a balance inside the fume hood. Carefully weigh the desired amount of this compound.
-
Dissolving: To avoid splashing, slowly add the solvent to the solid.[4]
-
Mixing: Gently swirl or stir the mixture until the compound is fully dissolved. Keep the container covered as much as possible.[4]
-
Storage: If the solution is not for immediate use, store it in a clearly labeled, sealed container in a designated and secure location.
Spill Management
-
Alert: Immediately alert others in the vicinity of the spill.[4]
-
Evacuate: Non-essential personnel should evacuate the area.[2]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Containment: Wearing appropriate PPE, cover the spill with an absorbent material from a pre-prepared spill kit.[2][4]
-
Cleanup: Work from the outside of the spill inward to clean the area.[4] All materials used for spill cleanup must be disposed of as hazardous waste.[4]
-
Decontamination: Thoroughly decontaminate the spill area with a validated cleaning agent.[4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.[1][5]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all disposable materials that have come into contact with the compound (e.g., contaminated gloves, weigh boats, pipette tips) in a dedicated, labeled solid hazardous waste container.[1] |
| Liquid Waste | Collect all solutions containing the compound in a separate, dedicated liquid hazardous waste container. Do not mix with other chemical waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[1] |
| Sharps Waste | Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.[1] |
| Decontamination of Work Surfaces | After handling, decontaminate all work surfaces with a suitable solvent (e.g., 70% ethanol), followed by a cleaning agent.[1] |
Waste Container Management:
-
Use dedicated, sealable, and clearly labeled hazardous waste containers.[1]
-
Label containers with "Hazardous Waste: this compound" and any other identifiers required by your institution.[1]
-
Store waste containers in a designated satellite accumulation area.[2]
-
Keep waste containers closed except when adding waste.[5]
-
Contact your institution's EHS office for pickup and disposal of hazardous waste.[2]
References
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
